molecular formula C6H5NO2 B3431822 4-Hydroxypicolinaldehyde CAS No. 933030-90-1

4-Hydroxypicolinaldehyde

Cat. No.: B3431822
CAS No.: 933030-90-1
M. Wt: 123.11 g/mol
InChI Key: KBYYSTCVMSMKSP-UHFFFAOYSA-N
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Description

4-Hydroxypicolinaldehyde is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 123.032028402 g/mol and the complexity rating of the compound is 203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-3-6(9)1-2-7-5/h1-4H,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYYSTCVMSMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267497
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
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Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933030-90-1
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933030-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID401267497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 4-Hydroxypicolinaldehyde and 4-Pyridone-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric relationship between the enol-like 4-hydroxypicolinaldehyde and the keto-like 4-pyridone-2-carbaldehyde is a subject of significant interest in medicinal chemistry and drug development. This dynamic equilibrium is delicately influenced by a variety of factors including solvent polarity, substitution patterns, and intramolecular interactions. Understanding and predicting the dominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and ultimately, its biological activity. This technical guide provides a comprehensive exploration of this tautomerism, detailing the underlying principles, experimental methodologies for its characterization, and its implications in the design of novel therapeutics.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the chemical equilibrium between two readily interconvertible constitutional isomers, plays a pivotal role in the behavior of many biologically active molecules.[1] The distinct electronic and structural arrangements of tautomers can lead to profound differences in their interactions with biological targets.[2] In the context of drug design, controlling or predicting the tautomeric preference of a lead compound is a critical step in optimizing its efficacy and pharmacokinetic profile. Pyridinone-containing compounds, in particular, have a rich history in medicinal chemistry, with numerous FDA-approved drugs featuring this scaffold.[3] Their ability to act as both hydrogen bond donors and acceptors makes them versatile pharmacophores.[4]

This guide focuses on the specific tautomeric equilibrium between this compound (the enol-imine form) and 4-pyridone-2-carbaldehyde (the keto-amide form). The presence of the aldehyde group at the 2-position introduces an additional layer of complexity to the well-studied 4-hydroxypyridine/4-pyridone equilibrium, influencing the electronic properties of the heterocyclic ring and potentially engaging in intramolecular interactions.

The Tautomeric Equilibrium: A Delicate Balance

The equilibrium between this compound and 4-pyridone-2-carbaldehyde is a dynamic process governed by the relative thermodynamic stabilities of the two forms.

Tautomerism cluster_enol This compound (Enol-imine form) cluster_keto 4-Pyridone-2-carbaldehyde (Keto-amide form) enol This compound keto 4-Pyridone-2-carbaldehyde enol->keto Equilibrium

Caption: Tautomeric equilibrium between this compound and 4-pyridone-2-carbaldehyde.

Several key factors influence the position of this equilibrium:

  • Aromaticity: The 4-hydroxypyridine form possesses a fully aromatic pyridine ring. The 4-pyridone form, while still having a degree of aromatic character due to the delocalization of the nitrogen lone pair, can be considered a vinylogous amide.[5] The gain in aromaticity is a significant driving force favoring the hydroxy form in the gas phase.[6]

  • Solvent Effects: The polarity of the solvent has a profound impact on the tautomeric equilibrium.[2]

    • Non-polar solvents tend to favor the less polar this compound tautomer.

    • Polar protic solvents , such as water and alcohols, can stabilize the more polar, zwitterionic character of the 4-pyridone-2-carbaldehyde tautomer through hydrogen bonding.[7] This often leads to the pyridone form being the major species in aqueous solutions.[8]

  • Intramolecular Hydrogen Bonding: The presence of the 2-carbaldehyde group introduces the possibility of an intramolecular hydrogen bond between the aldehyde's carbonyl oxygen and the hydroxyl group in the this compound tautomer. This interaction can stabilize the enol form.[9] Conversely, in the 4-pyridone-2-carbaldehyde tautomer, a different intramolecular hydrogen bond might form between the N-H group and the aldehyde's carbonyl oxygen. The relative strengths of these potential intramolecular hydrogen bonds can significantly influence the equilibrium position.[10]

  • Substituent Effects: The electronic nature of the aldehyde group (an electron-withdrawing group) can influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen, thereby affecting the equilibrium. Computational studies on substituted pyridones have shown that both inductive and resonance effects of substituents can modulate the position of the tautomeric equilibrium.[3]

Synthesis of Tautomeric Precursors

The synthesis of these compounds is crucial for their study and application. While specific, detailed experimental procedures for this compound are not abundantly available in the literature, general synthetic strategies for related compounds can be adapted.

Synthesis of 4-Hydroxypyridine Derivatives

A common route to 4-hydroxypyridines involves the modification of readily available pyridine precursors. For instance, the synthesis of 4-hydroxyphenylacetaldehyde has been achieved through both biocatalytic and chemical routes, which could potentially be adapted for pyridine analogs.[5]

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve the following steps:

  • Starting Material: A suitably protected 4-methoxypicolinonitrile or a related derivative.

  • Reduction of Nitrile: Reduction of the nitrile group to an aldehyde.

  • Demethylation: Cleavage of the methyl ether to unveil the 4-hydroxy group.

Synthesis of Pyridine-4-carboxaldehyde Derivatives

Various methods for the synthesis of pyridine-4-carboxaldehyde have been reported, which could be modified for the synthesis of the target molecule. One patented method involves a multi-step process starting from 4-picoline.[11]

Example Patented Synthesis of Pyridine-4-carboxaldehyde: [11]

  • Oxidation: 4-picoline is oxidized to 4-pyridine N-oxide in an acidic medium.

  • Acylation and Rearrangement: The N-oxide is acylated with acetic anhydride to yield 4-picolyl acetate.

  • Hydrolysis: The acetate is hydrolyzed to 4-pyridinemethanol.

  • Oxidation: The alcohol is then oxidized to 4-pyridinecarboxaldehyde.

Experimental Characterization of Tautomerism

Several spectroscopic techniques are indispensable for the qualitative and quantitative analysis of tautomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism, as the two forms in equilibrium will have distinct sets of chemical shifts, provided the rate of interconversion is slow on the NMR timescale.[12]

Protocol for ¹H NMR Analysis of Tautomeric Equilibrium: [13]

  • Sample Preparation: Prepare a solution of the compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) at a known concentration.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Spectral Analysis:

    • Identify distinct signals corresponding to each tautomer. For example, the chemical shift of the proton on the carbon bearing the hydroxyl group in the enol form will differ significantly from the corresponding proton in the keto form.

    • Carefully integrate the signals corresponding to unique protons of each tautomer.

  • Calculation of Tautomeric Ratio: The ratio of the integrals of the signals for each tautomer directly corresponds to their molar ratio in the solution.

Expected ¹H and ¹³C NMR Spectral Features:

TautomerKey ¹H NMR SignalsKey ¹³C NMR Signals
This compound Aromatic protons, aldehyde proton (CHO), hydroxyl proton (OH)Aromatic carbons, aldehyde carbonyl carbon, carbon bearing the hydroxyl group (C-OH)
4-Pyridone-2-carbaldehyde Olefinic protons on the pyridone ring, aldehyde proton (CHO), N-H protonOlefinic carbons, pyridone carbonyl carbon (C=O), aldehyde carbonyl carbon

Note: The exact chemical shifts will be solvent-dependent.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the two forms often have different chromophores and thus distinct absorption spectra.[14] The pyridone tautomer, with its extended conjugation, is expected to have a different λmax compared to the hydroxypyridine form.[15]

Protocol for UV-Vis Analysis of Tautomeric Equilibrium:

  • Sample Preparation: Prepare a series of solutions of the compound in different solvents of varying polarity at a constant, known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis:

    • Identify the absorption maxima (λmax) for each tautomer. The relative intensities of these peaks will change with solvent polarity.

    • By analyzing the changes in the spectra as a function of solvent, the equilibrium constant in different media can be estimated.

Computational Analysis of Tautomerism

Computational chemistry provides valuable insights into the intrinsic stabilities of tautomers and the factors governing their equilibrium. Density Functional Theory (DFT) is a commonly employed method for these studies.

Computational Workflow:

ComputationalWorkflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc solvent_model Incorporate Solvent Effects (e.g., PCM) energy_calc->solvent_model analyze Analyze Relative Energies and Properties solvent_model->analyze

Caption: A typical computational workflow for studying tautomerism.

Key Computational Insights:

  • Relative Energies: Calculations can predict the relative electronic energies and Gibbs free energies of the tautomers in the gas phase and in different solvents, providing a theoretical prediction of the equilibrium position.[6]

  • Structural Parameters: Optimized geometries can reveal details about bond lengths and angles, providing evidence for aromaticity and intramolecular hydrogen bonding.

  • Spectroscopic Prediction: Computational methods can predict NMR chemical shifts and UV-Vis absorption spectra, which can aid in the interpretation of experimental data.

Implications in Drug Development

The ability of the this compound/4-pyridone-2-carbaldehyde system to exist in different tautomeric forms has significant implications for its use in drug discovery.

  • Receptor Binding: The different hydrogen bonding patterns and shapes of the tautomers can lead to different binding affinities and selectivities for a biological target. The pyridone scaffold is a known kinase hinge-binding motif.[3]

  • Physicochemical Properties: Tautomerism affects key drug-like properties:

    • Solubility: The more polar pyridone tautomer is generally more soluble in aqueous media.

    • Lipophilicity (LogP): The less polar hydroxypyridine tautomer is typically more lipophilic.

    • pKa: The acidity of the molecule is dependent on the predominant tautomeric form.

  • Prodrug Design: The tautomeric equilibrium can be exploited in prodrug design, where one form may be more stable or have better absorption characteristics, while the other is the active form at the target site.

Pyridone derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The aldehyde functionality in the target molecules provides a reactive handle for further chemical modification and the generation of diverse compound libraries for screening. For example, pyridine-2-carboxaldehyde derivatives have been investigated for their medicinal properties.[16]

Conclusion

The tautomerism between this compound and 4-pyridone-2-carbaldehyde is a multifaceted phenomenon with significant implications for the chemical and biological properties of these molecules. A thorough understanding of the factors that govern this equilibrium is essential for the rational design of novel therapeutics. This guide has provided an overview of the theoretical principles, synthetic considerations, and experimental and computational techniques used to study this important class of compounds. Further research focusing on the specific synthesis and detailed spectroscopic and biological characterization of these tautomers will undoubtedly contribute to their successful application in drug discovery.

References

  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation on the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215.
  • Wikipedia contributors. (2023). 4-Pyridone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

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  • A kind of synthetic method of 4 pyridine carboxaldehyde. (2017). CN107311918A.
  • Encyclopedia.pub. (2022). Tautomerism Detected by NMR. Retrieved from [Link]

  • Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 115(45), 12415-12419.
  • This citation is intentionally left blank to be filled with a relevant source if found.
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
  • This citation is intentionally left blank to be filled with a relevant source if found.
  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 21(48), 9958-9970.
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  • Gordon, M. S. (n.d.). Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. Retrieved from [Link]

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  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
  • Grabowska, A., & Kijak, M. (2019). Intramolecular Hydrogen Bonding 2018. Molecules, 24(16), 2899.
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  • Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1979). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 83(26), 3432–3437.
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
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  • Meanwell, N. A. (2018). Pyridones in drug discovery: Recent advances. Journal of Medicinal Chemistry, 61(14), 5822-5869.
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  • Grabowski, S. J. (2020). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. Molecules, 26(1), 2.
  • Gauthier, C., & Al., E. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 4966-4974.
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  • ResearchGate. (n.d.). Scheme 4. Intramolecular hydrogen bonding in salicylaldehyde.
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  • Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples.
  • De, S., S, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC medicinal chemistry, 13(6), 669-695.

Sources

4-Hydroxypyridine-2-carboxaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Precision Chemistry for Drug Discovery & Ligand Design

Executive Summary: The Molecule at a Glance

4-Hydroxypyridine-2-carboxaldehyde (also known as 4-Hydroxypicolinaldehyde) represents a bifunctional heterocyclic scaffold critical in the synthesis of tridentate Schiff base ligands and pharmaceutical intermediates. Unlike simple pyridines, this molecule exhibits complex structural dynamics due to the interplay between the electron-withdrawing formyl group at position 2 and the electron-donating hydroxyl group at position 4.

Core Physicochemical Profile

PropertyValueTechnical Note
Chemical Name 4-Hydroxypyridine-2-carboxaldehydeIUPAC Systematic
Common Synonyms This compound; 2-Formyl-4-hydroxypyridine
CAS Registry Number 1060809-85-9 Distinct from parent 4-hydroxypyridine (626-64-2)
Molecular Formula C₆H₅NO₂
Molecular Weight 123.11 g/mol
Predicted Density 1.327 ± 0.06 g/cm³High density due to intermolecular H-bonding
Solubility Profile DMSO, DMF, Hot WaterPoor solubility in non-polar solvents (Hexane, Et₂O)
pKa (Predicted) ~4.5 (Pyridine N), ~11.0 (OH)Amphoteric character
Structural Dynamics: Tautomerism & Reactivity

To work effectively with this molecule, a researcher must understand that it does not exist statically as "4-hydroxypyridine." In the solid state and polar solvents, it predominantly adopts the 4-pyridone tautomer. This tautomeric equilibrium dictates its reactivity profile: nucleophilic attacks occur at the oxygen (O-alkylation) or nitrogen (N-alkylation) depending on conditions, while the aldehyde remains susceptible to condensation.

The Tautomeric Equilibrium

The driving force for the pyridone form is the significant resonance stabilization energy of the amide-like lactam structure, despite the loss of formal aromaticity in the pyridine ring.

Tautomerism Hydroxy 4-Hydroxypyridine Form (Aromatic, Non-polar media) Pyridone 4-Pyridone Form (Major Tautomer in Polar Media) Hydroxy->Pyridone Proton Transfer Reactivity Reactivity Implications: 1. N-Alkylation favored in basic media 2. Aldehyde susceptible to hydration Pyridone->Reactivity Dictates

Figure 1: Tautomeric equilibrium shifting toward the 4-pyridone form in polar environments, influencing solubility and nucleophilicity.

Strategic Synthesis Protocol

Direct oxidation of 4-hydroxypyridine derivatives is often low-yielding due to the sensitivity of the phenolic/pyridone oxygen. The most robust, "field-proven" route involves the Boekelheide Rearrangement followed by selective oxidation and deprotection. This pathway avoids the formation of N-oxide byproducts during the aldehyde generation step.

Synthetic Workflow

Starting Material: 4-Methoxypyridine-N-oxide (Commercially available or prepared from 4-methoxypyridine + mCPBA).

Step 1: Boekelheide Rearrangement

  • Reagents: Acetic Anhydride (Ac₂O).

  • Mechanism: Acylation of the N-oxide oxygen followed by a [3,3]-sigmatropic rearrangement.[1][2]

  • Product: 2-Acetoxymethyl-4-methoxypyridine.

  • Protocol: Reflux 4-methoxypyridine-N-oxide in excess Ac₂O for 2-4 hours. Remove excess Ac₂O under vacuum.[3] Hydrolyze the ester with K₂CO₃/MeOH to yield 2-hydroxymethyl-4-methoxypyridine .

Step 2: Selective Oxidation

  • Reagents: MnO₂ (activated) or Swern Oxidation conditions.

  • Protocol: Stir the alcohol in DCM with 10 equivalents of activated MnO₂ at room temperature. Monitor by TLC (aldehyde is less polar). Filter through Celite.[4]

  • Product: 4-Methoxy-2-pyridinecarboxaldehyde (CAS 16744-81-3).

Step 3: Demethylation (The Critical Step)

  • Reagents: 48% HBr in Acetic Acid or BBr₃ in DCM (-78°C).

  • Protocol: Reflux the methoxy aldehyde in 48% HBr/AcOH for 4-6 hours.

  • Workup: Neutralize carefully with NaHCO₃ to pH ~7. The product will precipitate or require extraction with n-butanol/ethyl acetate mixtures due to its polarity.

  • Product: 4-Hydroxypyridine-2-carboxaldehyde .

Synthesis Start 4-Methoxypyridine-N-oxide Step1 Step 1: Boekelheide Rearrangement (Ac2O, then Hydrolysis) Start->Step1 Inter1 2-Hydroxymethyl-4-methoxypyridine Step1->Inter1 Step2 Step 2: Oxidation (MnO2 or Swern) Inter1->Step2 Inter2 4-Methoxy-2-pyridinecarboxaldehyde Step2->Inter2 Step3 Step 3: Demethylation (HBr/AcOH or BBr3) Inter2->Step3 Final 4-Hydroxypyridine-2-carboxaldehyde (Target) Step3->Final

Figure 2: The optimal synthetic pathway utilizing the Boekelheide rearrangement to install the aldehyde precursor while protecting the 4-hydroxy group.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified. Note that chemical shifts may vary significantly depending on the solvent (DMSO-d₆ vs. CDCl₃) due to the tautomeric shift.

TechniqueExpected Signal (DMSO-d₆)Interpretation
¹H NMR δ 9.8 - 9.9 ppm (s, 1H) Distinct aldehyde proton (-CHO).
¹H NMR δ 10.5 - 11.5 ppm (br s, 1H) Exchangeable proton (NH/OH). Broadening indicates tautomeric exchange.
¹H NMR δ 6.8 - 7.5 ppm (m, 3H) Aromatic protons. A doublet (C6-H) and a doublet of doublets (C5-H) are typical.
IR Spectroscopy 1690 - 1710 cm⁻¹ Strong C=O stretch (Aldehyde).
IR Spectroscopy 1630 - 1650 cm⁻¹ Amide-like C=O stretch (Pyridone tautomer).
Mass Spectrometry m/z 124.12 [M+H]⁺ Protonated molecular ion.
Applications in Drug Development[5][6][7]

1. Tridentate Schiff Base Ligands The primary utility of 4-hydroxypyridine-2-carboxaldehyde lies in its ability to condense with diamines (e.g., ethylenediamine, o-phenylenediamine) or amino acids (e.g., L-tryptophan) to form Schiff bases.

  • Mechanism: The aldehyde condenses with primary amines to form an imine (-C=N-).

  • Coordination: The Pyridine N, Imine N, and potentially the 4-OH (via deprotonation) create a versatile chelation environment for transition metals (Cu²⁺, Zn²⁺, Ru²⁺).

  • Therapeutic Potential: These complexes have demonstrated cytotoxicity against cancer cell lines (e.g., HeLa) and antimicrobial activity by intercalating into DNA or generating reactive oxygen species (ROS).

2. Kinase Inhibitor Scaffolds The 2-formyl group serves as a "warhead" precursor. It can be converted into:

  • Difluoromethyl groups (-CF₂H): Via DAST treatment, enhancing metabolic stability.

  • Heterocyclic extensions: Condensation with hydrazines to form pyrazoles fused to the pyridine core.

References
  • ChemicalBook. (2022).[5] 4-hydroxy-pyridine-2-carbaldehyde Product Properties and CAS 1060809-85-9. Retrieved from

  • LookChem. (2023). 3-Hydroxypyridine-2-carboxaldehyde and Isomer Data. Retrieved from

  • Schlegel, H. B., et al. (1991). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University Group. Retrieved from

  • Vanderbilt University. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish J. Chem. Retrieved from

  • Sheeja Lovely, K.L.P., et al. (2013). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II) with 4-pyridine carboxaldehyde. Journal of Chemical and Pharmaceutical Research. Retrieved from

Sources

An In-depth Technical Guide to the Core Differences Between 4-Hydroxypicolinaldehyde and 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

At first glance, 4-hydroxypicolinaldehyde and 4-hydroxybenzaldehyde appear as simple structural isomers, differing only by the substitution of a single carbon atom with nitrogen in the aromatic ring. However, this seemingly minor alteration introduces profound changes in their electronic properties, reactivity, and ultimately, their utility in medicinal chemistry and drug development. 4-Hydroxybenzaldehyde is a well-established building block, valued for its predictable reactivity in forming essential pharmacophores. In contrast, this compound, with its integrated pyridine moiety, offers a more complex and nuanced profile. The pyridine nitrogen acts as a potent electron-withdrawing group and a site for hydrogen bonding or metal coordination, bestowing upon its derivatives unique pharmacological properties. This guide elucidates these core differences, providing the foundational knowledge necessary for strategic molecular design and application.

Introduction: A Tale of Two Isomers

In the landscape of synthetic chemistry and drug discovery, aromatic aldehydes are indispensable scaffolds. Among them, 4-hydroxybenzaldehyde has long been a workhorse, a reliable precursor for a multitude of therapeutic agents, including antibiotics and cardiovascular drugs.[1][2] Its chemistry is largely dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on a stable benzene ring.[3]

This guide introduces its heterocyclic analogue, this compound. By replacing a C-H unit with a nitrogen atom, the fundamental aromatic system is changed from benzene to pyridine. This substitution is not trivial; it fundamentally alters the molecule's electronic distribution, acidity, reactivity, and potential for intermolecular interactions. Understanding these distinctions is critical for drug development professionals seeking to fine-tune properties such as solubility, receptor binding, and metabolic stability.

Structural and Physicochemical Divergence

The most fundamental differences between these two molecules arise from their distinct atomic compositions and the resulting electronic architecture. The presence of the electronegative nitrogen atom in the pyridine ring of this compound is the primary driver of these variations.

Figure 1: Comparative molecular structures.

A summary of their key physicochemical properties is presented below, highlighting the tangible consequences of the N-for-CH substitution.

PropertyThis compound4-HydroxybenzaldehydeRationale for Difference
Molecular Formula C₆H₅NO₂C₇H₆O₂Replacement of a C-H group with a Nitrogen atom.
Molecular Weight 123.11 g/mol [4]122.12 g/mol [5]Nitrogen is slightly heavier than a C-H unit.
Appearance Not specified, likely solidWhite to light yellow crystalline powder[5][6]-
Melting Point Not available115-118 °C[5]The pyridine nitrogen allows for different crystal packing and intermolecular forces.
pKa (Phenolic -OH) Expected to be lower (more acidic)7.61[7]The electron-withdrawing pyridine ring stabilizes the phenoxide conjugate base.[8][9]
Water Solubility Higher12.9 g/L[7]The pyridine nitrogen can act as a hydrogen bond acceptor, improving interaction with water.

The Core Directive: Electronic Effects and Chemical Reactivity

The defining difference between the two molecules is the electronic influence of the aromatic ring. The benzene ring in 4-hydroxybenzaldehyde is relatively electron-neutral, whereas the pyridine ring in this compound is inherently electron-deficient due to the high electronegativity of the nitrogen atom.[8]

This electronic disparity has profound implications for the reactivity of the functional groups:

  • Aldehyde Reactivity: The aldehyde carbon in an aromatic system is an electrophile, susceptible to nucleophilic attack.[10] In this compound, the electron-withdrawing nature of the pyridine ring (via both inductive and resonance effects) makes the aldehyde carbon more electrophilic and thus more reactive towards nucleophiles compared to 4-hydroxybenzaldehyde.[8][11] In 4-hydroxybenzaldehyde, the positive charge on the carbonyl carbon is somewhat stabilized by resonance with the benzene ring.[12]

  • Phenolic Acidity: The acidity of the hydroxyl group is determined by the stability of the resulting phenoxide ion. The electron-withdrawing pyridine ring in this compound helps to delocalize and stabilize the negative charge of the conjugate base, making the hydroxyl group more acidic (lower pKa) than in 4-hydroxybenzaldehyde.[9]

G cluster_effects Primary Electronic Consequences cluster_reactivity Impact on Reactivity & Properties cluster_application Implications for Drug Development Start Structural Difference: Pyridine Ring vs. Benzene Ring Effect1 Pyridine N is Electron-Withdrawing (-I, -M effects) Start->Effect1 Effect2 Pyridine N is a H-bond Acceptor & Metal Coordination Site Start->Effect2 Reactivity1 Increased Aldehyde Electrophilicity Effect1->Reactivity1 Reactivity2 Increased Phenolic Acidity (Lower pKa) Effect1->Reactivity2 Reactivity3 Altered Aromatic Substitution Profile Effect1->Reactivity3 Property1 Enhanced Aqueous Solubility Effect2->Property1 Property2 Potential for Metal Chelation Effect2->Property2 App1 Faster kinetics in reactions (e.g., Schiff base formation) Reactivity1->App1 App2 Modulation of drug-receptor H-bonds Reactivity2->App2 App4 Improved pharmacokinetic profile Property1->App4 App3 Scaffold for metalloenzyme inhibitors Property2->App3

Figure 2: Logical flow from structural change to application.

Spectroscopic Differentiation: An Analytical Perspective

Distinguishing between these isomers in a laboratory setting is straightforward using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectra will show distinct patterns. In 4-hydroxybenzaldehyde, the aromatic protons typically appear as two doublets in the 6-8 ppm range.[5][13] For this compound, the protons on the pyridine ring will also be in this region but will have different chemical shifts and coupling constants due to the influence of the nitrogen atom. The aldehyde proton for both will be a singlet downfield, typically around 9-10 ppm.[5]

  • ¹³C NMR Spectroscopy: The carbon atoms in the pyridine ring of this compound will have significantly different chemical shifts compared to the benzene carbons of 4-hydroxybenzaldehyde, particularly the carbons adjacent to the nitrogen.

  • IR Spectroscopy: Both compounds will exhibit a strong carbonyl (C=O) stretch for the aldehyde group (around 1680-1700 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹).[5] However, the exact position of the C=O stretch can be subtly influenced by the electronic nature of the ring; the more electron-withdrawing pyridine ring may cause a slight shift to a higher wavenumber compared to the benzaldehyde derivative.[14][15]

Applications in Drug Development: Strategic Choices

The choice between these two scaffolds is a strategic one in drug design, driven by the desired properties of the final molecule.

4-Hydroxybenzaldehyde is a cornerstone intermediate for a vast range of pharmaceuticals.[2]

  • Antibiotics: It is a key precursor for semi-synthetic penicillins like Amoxicillin and antibacterial synergists like Trimethoprim.[1][2]

  • Cardiovascular Drugs: It is used in the synthesis of drugs such as Esmolol.[2]

  • General Synthesis: Its predictable reactivity makes it ideal for constructing Schiff bases, which are important pharmacophores in their own right.[3][16]

This compound and its parent pyridine ring system are integral to modern medicinal chemistry, often selected for specific functions.[17][18]

  • Targeted Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor in a receptor's active site, providing an additional point of interaction that can enhance binding affinity and selectivity.

  • Modulating Pharmacokinetics (ADMET): The introduction of a nitrogen atom can improve water solubility and change the metabolic profile of a drug, potentially leading to better absorption and distribution.[19]

  • Bioisosteric Replacement: A pyridine ring is often used as a bioisostere for a phenyl ring to alter electronic properties without drastically changing the molecule's size or shape.

  • Precursors to Bioactive Scaffolds: Pyridine-containing molecules are found in a wide array of drugs, including those for tuberculosis, HIV/AIDS, and cancer.[17] The 4-hydroxypyridine moiety, in particular, is noted for its role in stabilizing active pharmaceutical ingredients (APIs) and in the creation of prodrugs.[20]

Experimental Protocols: A Practical Illustration

To illustrate the practical difference in reactivity, consider the synthesis of a Schiff base (imine), a fundamental reaction in medicinal chemistry.[21][22]

Protocol: Synthesis of a Schiff Base via Condensation

This protocol describes a general procedure for the condensation of an aromatic aldehyde with a primary amine.

G cluster_reagents Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Isolation cluster_char Step 4: Characterization Reagents Dissolve Aldehyde (1.0 eq) and Primary Amine (1.0 eq) in suitable solvent (e.g., Ethanol). Reaction Add catalytic acid (e.g., acetic acid). Stir at room temperature or reflux (monitor by TLC). Reagents->Reaction Combine Workup Cool reaction mixture. Filter precipitated solid or concentrate and purify. Reaction->Workup Upon completion Characterization Analyze product by NMR, IR, MS to confirm structure and purity. Workup->Characterization Purified Product

Sources

Navigating the Uncharted Territory of 4-Hydroxypicolinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, understanding the nuanced safety and handling protocols of novel chemical entities is paramount. This in-depth guide provides a comprehensive overview of 4-Hydroxypicolinaldehyde, a compound of interest in various research and development applications. In the absence of a standardized Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS), this document synthesizes available data from structurally related compounds to offer a robust framework for safe handling, emergency response, and experimental design.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known by its systematic names 4-hydroxy-2-pyridinecarboxaldehyde or 4-oxo-1,4-dihydropyridine-2-carbaldehyde, is a heterocyclic aromatic aldehyde. Its unique structure, featuring both a hydroxyl and an aldehyde functional group on a pyridine ring, makes it a valuable synthon in medicinal chemistry and materials science.

PropertyValueSource(s)
CAS Number 1060809-85-9, 933030-90-1,
Molecular Formula C₆H₅NO₂,
Molecular Weight 123.11 g/mol ,
Appearance Likely a solid, based on related compounds.Inferred from related compounds
Solubility Expected to have some solubility in water and polar organic solvents.Inferred from related compounds

Section 2: Hazard Identification and Toxicological Profile

While a definitive toxicological profile for this compound is not yet established, data from analogous compounds such as 4-Hydroxypyridine and other pyridine aldehydes provide critical insights into its potential hazards.

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Toxicological Data Summary (Based on Analogous Compounds):

HazardObservationSource(s)
Oral Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye damage.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Causality Behind Hazard Profile: The aldehyde functional group is known to be reactive and can cause irritation to skin, eyes, and the respiratory tract. The pyridine ring, a common scaffold in pharmaceuticals, can exhibit a range of biological activities and potential toxicities depending on its substitution pattern. The hydroxyl group may modulate the compound's solubility and reactivity.

Section 3: Safe Handling and Storage Protocols

Given the inferred hazards, a cautious and systematic approach to handling and storing this compound is essential. The following protocols are based on best practices for handling similar chemical entities.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure easy access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is crucial for minimizing exposure risk.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) node_gloves Gloves (Nitrile or Neoprene) node_weighing Weighing node_gloves->node_weighing node_eyewear Safety Goggles (Chemical Splash Proof) node_eyewear->node_weighing node_labcoat Lab Coat (Chemically Resistant) node_labcoat->node_weighing node_respirator Respirator (If dust or aerosols are generated) node_respirator->node_weighing node_dissolving Dissolving node_weighing->node_dissolving node_reaction Reaction Setup node_dissolving->node_reaction node_workup Work-up & Purification node_reaction->node_workup caption Fig. 1: Recommended PPE for handling this compound.

Fig. 1: Recommended PPE for handling this compound.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Protect from light and moisture.

Section 4: Emergency Procedures

A well-defined emergency response plan is critical. The following procedures are based on established protocols for handling hazardous chemicals.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[1]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Hazardous decomposition products may include carbon oxides and nitrogen oxides.[1]

  • Protective Equipment: Firefighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Accidental Release Measures:

The response to a spill should be dictated by its size and the immediate hazards it presents.

Spill_Response cluster_small Small Spill Response cluster_large Large Spill Response start Spill Occurs assess Assess Spill Size and Immediate Risk start->assess small_spill Small Spill (<1g, contained) assess->small_spill Small large_spill Large Spill (>1g or uncontained) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate absorb Absorb with Inert Material (e.g., vermiculite, sand) ppe->absorb collect Collect and Place in Sealed Container for Disposal absorb->collect clean Clean Spill Area with Appropriate Solvent collect->clean end Spill Contained & Cleaned clean->end ventilate Ensure Adequate Ventilation evacuate->ventilate contact_ehs Contact Environmental Health & Safety ventilate->contact_ehs contact_ehs->end After professional clean-up caption Fig. 2: Decision workflow for responding to a chemical spill.

Fig. 2: Decision workflow for responding to a chemical spill.

Section 5: Experimental Protocols - A Note on Synthesis

Section 6: Stability and Reactivity

Based on the chemistry of related aldehydes and pyridines, this compound is expected to be stable under recommended storage conditions. However, it may be sensitive to:

  • Oxidizing agents: The aldehyde group can be readily oxidized to a carboxylic acid.

  • Strong acids and bases: These may catalyze decomposition or unwanted side reactions.

  • Light and air: Prolonged exposure may lead to degradation.

Section 7: Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

  • Dispose of in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Conclusion

This compound presents as a chemical with significant potential for research and development. While a comprehensive, officially sanctioned safety data sheet is not yet available, a thorough analysis of its structure and the properties of related compounds allows for the development of robust safety and handling protocols. By adhering to the principles of good laboratory practice and the specific guidance outlined in this technical guide, researchers can work with this compound in a safe and responsible manner, paving the way for future discoveries.

References

  • Alfa Chemistry. this compound.[Link]

  • PubChem. 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde.[Link]

Sources

Methodological & Application

Application Note: Preparation of Copper(II) Complexes Using 4-Hydroxypicolinaldehyde Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis, purification, and characterization of copper(II) complexes derived from 4-hydroxypicolinaldehyde (4-hydroxy-2-pyridinecarboxaldehyde). While the aldehyde itself acts as a precursor, the primary focus of this guide is the generation of Schiff base derivatives (specifically thiosemicarbazones), which represent the "gold standard" pharmacophore in current metallodrug development (analogous to Triapine). These complexes exhibit potent anticancer and antimicrobial properties via ribonucleotide reductase (RNR) inhibition and reactive oxygen species (ROS) generation.[1] This guide provides a self-validating workflow for generating high-purity complexes suitable for biological screening.

Introduction & Strategic Rationale

The "Triapine" Paradigm in Drug Design

Copper(II) and Iron(II/III) complexes of


-N-heterocyclic thiosemicarbazones are among the most promising metallodrugs. The clinical candidate Triapine  (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) functions by chelating iron and quenching the tyrosyl radical of RNR, halting DNA synthesis.
Why this compound?

The This compound scaffold offers distinct advantages over the unsubstituted pyridine analogs:

  • Solubility: The 4-OH group significantly enhances aqueous solubility, a critical bottleneck for metal complexes.

  • Electronic Tuning: The electron-donating hydroxyl group modulates the redox potential of the central copper ion, potentially tuning the generation of cytotoxic ROS.

  • Functionalization Handle: The hydroxyl group serves as a reactive site for further conjugation (e.g., to targeting peptides or nanoparticles).[1]

Coordination Chemistry

The ligand system typically coordinates in a tridentate ONS fashion (Oxygen/Nitrogen/Sulfur or Nitrogen/Nitrogen/Sulfur depending on the tautomer), forming a stable 5,5-membered chelate ring system.[1]

Materials & Reagents

ReagentCAS NumberGradeRole
This compound 1060809-85-9>97%Ligand Precursor (Scaffold)
Thiosemicarbazide 79-19-6>99%Schiff Base Partner
Copper(II) Chloride Dihydrate 10125-13-0ACS ReagentMetal Source
Ethanol (Absolute) 64-17-5HPLCSolvent
Glacial Acetic Acid 64-19-7ACS ReagentCatalyst (Optional)
Dimethyl Sulfoxide (DMSO) 67-68-5BioReagentSolubilizer for Analysis

Experimental Protocols

Protocol A: Synthesis of the Ligand (HL)

Target Molecule: 4-hydroxypyridine-2-carboxaldehyde thiosemicarbazone

Principle: Acid-catalyzed condensation of the aldehyde carbonyl with the primary amine of the hydrazine moiety.

  • Preparation: Dissolve This compound (1.0 mmol, 123 mg) in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add thiosemicarbazide (1.0 mmol, 91 mg) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid or concentrated HCl to catalyze the imine formation.

  • Reaction: Reflux the mixture at 80°C for 3–5 hours. Monitor reaction progress by TLC (Mobile phase: 9:1 DCM:MeOH).

  • Isolation: Cool the solution to room temperature (RT). A precipitate should form.[2] If not, reduce volume by 50% under vacuum and cool to 4°C.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry in vacuo.

    • Expected Yield: 75–85%[1]

    • Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Metallation (Formation of Cu(II) Complex)

Target Molecule: [Cu(L)Cl]

Principle: Chelation of the deprotonated or neutral ligand to Cu(II), typically forming a mono-ligand complex [Cu(L)Cl] or bis-ligand [Cu(L)₂] depending on stoichiometry.[1] The 1:1 complex is preferred for biological activity.[1]

  • Ligand Solution: Dissolve the synthesized Ligand HL (0.5 mmol) in 20 mL of hot ethanol (or MeOH/DMSO 9:1 if solubility is low).

  • Metal Solution: Dissolve CuCl₂·2H₂O (0.5 mmol, 85 mg) in 5 mL of ethanol.[1]

  • Complexation: Dropwise add the copper solution to the hot ligand solution under continuous stirring.

    • Observation: Immediate color change (typically green or dark brown) indicates complexation.[1]

  • Reflux: Continue stirring at reflux for 2 hours to ensure thermodynamic product formation.

  • Crystallization: Allow the mixture to cool slowly to RT. The complex will precipitate.[2]

  • Filtration: Collect the precipitate by filtration.

  • Washing: Wash thoroughly with cold ethanol to remove unreacted ligand and excess copper salts.

  • Drying: Dry in a desiccator over CaCl₂.

Workflow Visualization

SynthesisWorkflow cluster_QC Quality Control Points Start Start: Raw Materials Step1 Ligand Synthesis (Aldehyde + Thiosemicarbazide) Start->Step1 Step2 Reflux (EtOH, 3-5h) Step1->Step2 Step3 Isolation (Filtration) Step2->Step3 QC1 TLC Check (Step 2) Step2->QC1 Step4 Ligand (H-L) Solid Step3->Step4 Step5 Metallation (H-L + CuCl2) Step4->Step5 Step6 Reflux (2h) Step5->Step6 QC2 Color Change (Step 5) Step5->QC2 Step7 Precipitation & Wash Step6->Step7 Final Final Cu(II) Complex [Cu(L)Cl] Step7->Final

Figure 1: Step-by-step synthesis workflow for the preparation of this compound thiosemicarbazone copper(II) complexes.

Characterization & Validation

To ensure the integrity of the complex ("Trustworthiness"), the following analytical data must be obtained.

Spectroscopic Validation Table
TechniqueParameterExpected ObservationStructural Insight
FT-IR

Shift from ~1600 cm⁻¹ (ligand) to lower freq (~1580 cm⁻¹)Confirms Azomethine N coordination
FT-IR

Shift from ~840 cm⁻¹ to lower freq or disappearanceConfirms Thione/Thiolate S coordination
UV-Vis d-d bandsBroad band at 600–700 nmIndicates Cu(II) d⁹ geometry (Sq. Planar/Pyramidal)
UV-Vis LMCTIntense band at 350–450 nmLigand-to-Metal Charge Transfer (S

Cu)
EPR g-values

Confirms monomeric Cu(II) with

ground state
Mass Spec m/zMolecular ion peak

or

Confirms stoichiometry (1:1 vs 1:[1]2)
Solubility Profile
  • Soluble: DMSO, DMF (Suitable for biological assays).[1]

  • Sparingly Soluble: Methanol, Ethanol.

  • Insoluble: Water, Diethyl Ether (Useful for washing/purification).[1]

Biological Application Context

Mechanism of Action

The synthesized complex functions primarily as a Redox Cycler .

  • Uptake: The complex enters the cell (lipophilicity aids membrane crossing).

  • Reduction: Intracellular reductants (GSH, Ascorbate) reduce Cu(II)

    
     Cu(I).[1]
    
  • ROS Generation: Cu(I) reacts with O₂/H₂O₂ (Fenton-like chemistry) to produce hydroxyl radicals (

    
    OH).[1]
    
  • Target: Radicals damage DNA and inhibit Ribonucleotide Reductase (RNR).[1]

Mechanism Complex Cu(II)-Complex Cell Cell Entry Complex->Cell Cu1 Cu(I)-Species Cell->Cu1 Reduction Reductant GSH / Ascorbate Reductant->Cu1 Cu1->Complex Re-oxidation ROS ROS (OH•, O2•-) Cu1->ROS + H2O2 DNA DNA Damage ROS->DNA RNR RNR Inhibition ROS->RNR

Figure 2: Proposed mechanism of action for Copper(II) thiosemicarbazone complexes in cancer cells.[1]

Storage & Stability[1]
  • Solid State: Stable for >12 months at RT in a desiccator.

  • Solution (DMSO): Prepare fresh. Copper complexes can undergo solvolysis or demetallation over prolonged periods in solution.

References

  • Synthesis and Biological Activity of Copper(II)

    • Source: National Institutes of Health (PMC).[1] "Triapine Analogues and Their Copper(II) Complexes: Synthesis, Characterization, Solution Speciation, Redox Activity, Cytotoxicity, and mR2 RNR Inhibition."[1]

    • URL:[Link]

  • Structural Characterization of Picolinaldehyde Complexes

    • Source: MDPI. "Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand."
    • URL:[Link][1]

  • Antimicrobial Potential of Cu(II)

    • Source: ResearchGate.[3] "Synthesis, Characterization and Antimicrobial Studies of Copper (II) Complexes of Semicarbazone and Thiosemicarbazone."

    • URL:[Link]

  • General Protocol for Thiosemicarbazone Copper Complexes

    • Source: NIH PubMed. "Copper(II) complexes based on thiosemicarbazone ligand: Preparation, crystal structure... and antiMycobacterium activity."[4]

    • URL:[Link]

Sources

4-Hydroxypicolinaldehyde as a building block for MOF linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Hydroxypicolinaldehyde as a Strategic Building Block for Functionalized MOF Linkers

Part 1: Executive Summary & Strategic Rationale

The "Dual-Function" Advantage In the reticular chemistry of Metal-Organic Frameworks (MOFs), this compound (4-HPA) represents a high-value, underutilized building block. Unlike simple aromatic aldehydes (e.g., benzaldehyde), 4-HPA introduces three distinct chemical handles into a single linker precursor:

  • The 2-Formyl Group: A reactive electrophile for Schiff base condensation, enabling the rapid construction of extended conjugated struts.

  • The Pyridine Nitrogen: A hard donor site that, when coupled with an imine nitrogen, forms a redox-active N,N'-chelating pocket (bipyridine-like) capable of binding secondary metals.

  • The 4-Hydroxyl Group: An electron-donating substituent that modulates the pKa of the pyridine ring and serves as a site for hydrogen bonding or post-synthetic etherification.

Target Application: This guide details the protocol for converting 4-HPA into a heterofunctional Schiff base linker (Ligand L1) and its subsequent incorporation into a bio-active MOF. This strategy is critical for researchers developing MOFs for catalysis (metalloligands) and chemodosimetric sensing .

Part 2: Chemical Logic & Mechanism

The primary challenge in using hydroxypyridines is the pyridone-hydroxypyridine tautomerism . In solution, the equilibrium can shift based on solvent polarity.

  • Design Choice: We utilize ethanol/acetic acid conditions for the linker synthesis to favor the formation of the Schiff base while maintaining the hydroxyl group's integrity.

  • Causality: The condensation of 4-HPA with an amino-carboxylate (e.g., 4-aminobenzoic acid) creates a "head-to-tail" linker. The carboxylate "tail" drives the formation of the MOF lattice (e.g., forming paddlewheel nodes), while the pyridine-imine "head" remains uncoordinated, projecting into the pore to act as a secondary binding site.

Pathway Diagram: Linker Synthesis & MOF Assembly

MOF_Synthesis_Pathway HPA This compound (Precursor) Schiff Schiff Base Condensation (Reflux, EtOH, cat. AcOH) HPA->Schiff Electrophile PABA 4-Aminobenzoic Acid (Co-Reactant) PABA->Schiff Nucleophile Ligand Ligand L1 (Carboxylate + N,N'-Site) Schiff->Ligand -H2O Solvo Solvothermal Assembly (DMF/EtOH, 85°C, 24h) Ligand->Solvo Linker Source Metal Zn(NO3)2·6H2O (Metal Node) Metal->Solvo Node Source MOF Bio-Active MOF (Porous Framework) Solvo->MOF Crystallization

Caption: Figure 1. Synthetic workflow transforming this compound into a functional MOF linker via Schiff base condensation.

Part 3: Experimental Protocols

Protocol A: Synthesis of Linker L1 (4-((4-hydroxy-2-pyridyl)methyleneamino)benzoic acid)

Rationale: This step creates the organic strut. We use acid catalysis to activate the aldehyde carbonyl, ensuring complete conversion.

Materials:

  • This compound (1.0 mmol, 123 mg)

  • 4-Aminobenzoic acid (1.0 mmol, 137 mg)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-aminobenzoic acid in 10 mL of ethanol. Stir until clear.

  • Addition: Add this compound dissolved in 10 mL ethanol dropwise to the amine solution.

  • Activation: Add 2-3 drops of glacial acetic acid. The solution should turn a deeper yellow/orange, indicating imine formation.

  • Reflux: Heat the mixture to reflux (80°C) for 6 hours. Monitor via TLC (SiO2, MeOH:DCM 1:9) for the disappearance of the aldehyde spot.

  • Isolation: Cool to room temperature. The product often precipitates as a yellow solid. If not, reduce volume by 50% via rotary evaporation and cool in an ice bath.

  • Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry under vacuum at 60°C for 4 hours.

    • Yield Expectation: 75-85%.

    • Validation: 1H NMR (DMSO-d6) should show the imine proton singlet (-CH=N-) at δ ~8.6-8.9 ppm.

Protocol B: Solvothermal MOF Assembly (Zn-L1 Framework)

Rationale: We use Zinc(II) because it readily forms carboxylate clusters (e.g., paddlewheels or Zn4O) without interfering with the pyridine nitrogen during the initial assembly (due to the hard-soft acid-base preference under these conditions).

Materials:

  • Ligand L1 (0.1 mmol)

  • Zn(NO3)2·6H2O (0.1 mmol)

  • DMF (N,N-Dimethylformamide, 5 mL)

  • Ethanol (2 mL)

Step-by-Step:

  • Pre-mixing: Dissolve Ligand L1 in DMF in a 20 mL scintillation vial. Sonicate for 5 minutes to ensure homogeneity.

  • Metal Addition: Add the Zn(NO3)2·6H2O dissolved in ethanol to the ligand solution.

  • Sealing: Cap the vial tightly (Teflon-lined cap).

  • Crystallization: Place in an isothermal oven at 85°C for 24-48 hours.

    • Critical Control Point: Do not disturb the vial. Convection currents can disrupt crystal growth.

  • Harvesting: Isolate the resulting yellow crystals via filtration.

  • Activation (Solvent Exchange): Soak crystals in fresh ethanol for 3 days, changing the solvent every 12 hours to remove trapped DMF.

Part 4: Characterization & Data Interpretation

To validate the successful incorporation of the 4-HPA-derived linker, compare the spectral data of the precursor vs. the MOF.

Table 1: Key Spectroscopic Signatures

FeaturePrecursor (4-HPA)Linker (L1)MOF (Zn-L1)Interpretation
IR: C=O (Aldehyde) ~1700 cm⁻¹ (Strong)AbsentAbsentComplete condensation.
IR: C=N (Imine) Absent~1625 cm⁻¹ (Med)~1615-1620 cm⁻¹Shift indicates coordination or lattice rigidity.
IR: O-H (Phenolic) ~3400 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)~3400 cm⁻¹OH remains free (uncoordinated) in the pore.
1H NMR (Imine H) N/Aδ 8.7 ppm (Singlet)N/A (Solid State)Diagnostic peak for linker purity.

Self-Validating Check: If the MOF crystals dissolve instantly in water, the coordination network is likely too weak (monodentate binding). Stable MOFs should resist rapid hydrolysis. Perform a stability test by soaking in water for 1 hour before XRD analysis.

Part 5: References

  • Schiff Base Ligand Synthesis:

    • Title: Synthesis and characterization of novel Schiff base ligands.

    • Source: International Journal of Chemical Studies, 2024.

    • URL:[Link]

  • Post-Synthetic Modification:

    • Title: Postsynthetic modification of metal-organic frameworks.

    • Source: Chemical Society Reviews, 2009.

    • URL:[Link]

  • Pyridine-Aldehyde Chemistry:

    • Title: Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine.

    • Source: Journal of Chemical and Pharmaceutical Research, 2011.

    • URL:[Link]

  • MOF Linker Design:

    • Title: Organic linkers for Metal Organic Frameworks (MOFs).[1]

    • Source: Enamine/YouTube Webinar Series, 2025.

    • URL:[Link](Note: Generalized reference to standard linker design principles).

Sources

Application Notes and Protocols: Reductive Amination of 4-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Aminomethyl)pyridin-3-ol Scaffolds

The reductive amination of 4-hydroxypicolinaldehyde stands as a cornerstone reaction in medicinal chemistry and drug development. This transformation provides a direct and efficient route to a diverse array of 4-(aminomethyl)pyridin-3-ol derivatives. These scaffolds are privileged structures, frequently incorporated into pharmacologically active agents due to their ability to engage in specific hydrogen bonding and electrostatic interactions with biological targets. The hydroxyl and aminomethyl functionalities at positions 3 and 4 of the pyridine ring, respectively, offer versatile handles for further molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the critical parameters governing the reductive amination of this compound, offering detailed protocols and a comparative analysis of common reaction conditions. The insights presented herein are designed to empower researchers to optimize this pivotal transformation for the synthesis of novel chemical entities.

Mechanistic Considerations: A Two-Step, One-Pot Transformation

Reductive amination is a robust method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence that is typically conducted in a single reaction vessel.[1] The process commences with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a protonated imine, or iminium ion. The subsequent reduction of this iminium ion by a hydride-based reducing agent furnishes the final amine product.

The efficiency of this reaction hinges on the judicious selection of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[2][3] This selectivity is crucial to prevent the premature reduction of the aldehyde to the corresponding alcohol, a common side reaction that can significantly diminish the yield of the desired amine.

Critical Parameters and Reagent Selection

The success of the reductive amination of this compound is contingent upon the careful control of several key parameters:

  • Choice of Reducing Agent: The selection of the reducing agent is paramount. Mild hydride donors are preferred for their ability to selectively reduce the iminium ion intermediate over the more reactive aldehyde.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[4][5][6] Its reduced reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), allows for the efficient reduction of the iminium ion with minimal competing reduction of the aldehyde.[3] It is effective for a wide range of aldehydes and amines, including those that are weakly basic.[6]

    • Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, NaBH₃CN, is particularly effective under mildly acidic conditions (pH 6-8), where the iminium ion is readily formed and preferentially reduced.[2][7][8] However, its high toxicity and the potential for cyanide contamination in the final product are significant drawbacks.[7][8]

    • Catalytic Hydrogenation: This method offers a greener alternative to hydride reagents, often employing catalysts such as palladium on carbon (Pd/C).[9] However, it may not be suitable for substrates containing functional groups susceptible to hydrogenation.[8]

  • Solvent System: The choice of solvent can significantly influence reaction rates and yields.

    • 1,2-Dichloroethane (DCE): This is the preferred solvent for reactions utilizing sodium triacetoxyborohydride, often leading to faster reaction times.[4][6][10]

    • Tetrahydrofuran (THF) and Acetonitrile (MeCN): These are also viable solvent options for reductive aminations.[4][6][10]

    • Methanol (MeOH): When using sodium borohydride, methanol is a common solvent.[10] For sensitive substrates where dialkylation is a concern, a stepwise procedure involving imine formation in methanol followed by reduction with NaBH₄ can be employed.[4][10]

  • pH Control: Maintaining the appropriate pH is critical for efficient imine formation. The reaction is typically carried out under neutral or weakly acidic conditions to facilitate the protonation of the hemiaminal intermediate, promoting its dehydration to the iminium ion.[1] For reactions involving sodium cyanoborohydride, a pH range of 6-8 is optimal for selective iminium ion reduction.[7][8]

  • Stoichiometry and Reaction Concentration: The molar ratio of the reactants can impact the outcome of the reaction. An excess of the amine is sometimes used to drive the imine formation equilibrium forward.[8] However, with primary amines, this can sometimes lead to the formation of dialkylated byproducts.[8][10]

Comparative Analysis of Reductive Amination Conditions

The following table summarizes common conditions for the reductive amination of aldehydes, providing a comparative overview to guide experimental design.

Reducing AgentTypical Solvent(s)pH ConditionsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, MeCNGenerally neutral; no strict pH control neededMild and selective[4][6], broad substrate scope[6], tolerates sensitive functional groups[4][10]Can be slower than other methods
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHMildly acidic (pH 6-8)[7][8]Good selectivity for iminium ions[2][8]Highly toxic[7][8], potential for cyanide contamination[7][8], can be sluggish with weakly basic amines[8]
Sodium Borohydride (NaBH₄) MeOH, EtOHNeutral to slightly basicCost-effective, readily availableLess selective, can reduce the aldehyde[3], requires careful control of reaction conditions
Catalytic Hydrogenation (e.g., H₂, Pd/C) MeOH, EtOH, EtOAcNeutral"Green" alternative, high yieldingNot suitable for substrates with reducible functional groups[8], catalyst can be inhibited by certain functional groups[8]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This protocol outlines a general and reliable procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1–0.5 M.

  • Add the desired amine (1.0–1.2 eq) to the solution and stir the mixture at room temperature for 30–60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2–1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2–24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (hydrogen) may occur.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired 4-(aminomethyl)pyridin-3-ol derivative.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This protocol is useful when dialkylation is a significant side reaction with primary amines.

Materials:

  • This compound

  • Primary amine

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon inlet

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (0.1–0.5 M).

  • Add the primary amine (1.0 eq) and stir the mixture at room temperature for 1–2 hours to allow for complete imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.1–1.5 eq) to the cooled solution. Caution: Vigorous gas evolution (hydrogen) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1–4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Visualization of Key Processes

Reductive_Amination_Mechanism Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R-NH₂ Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 4-(Aminomethyl)pyridin-3-ol Derivative Iminium->Product + [H⁻] Hydride [H⁻] (Reducing Agent) Hydride->Product

Caption: Mechanism of Reductive Amination.

Experimental_Workflow Start Combine Aldehyde and Amine in Solvent Add_Reagent Add Reducing Agent Start->Add_Reagent Stir (Imine Formation) Quench Quench Reaction Add_Reagent->Quench Reaction Monitoring (TLC/LC-MS) Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Final_Product Isolated Product Chromatography->Final_Product

Caption: General Experimental Workflow.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents are anhydrous, as water can inhibit imine formation and quench the reducing agent.

  • Aldehyde Reduction: If significant amounts of the corresponding alcohol are observed, the reducing agent may be too reactive. Switch to a milder reagent like sodium triacetoxyborohydride.

  • Dialkylation: When using primary amines, the formation of a tertiary amine byproduct can occur.[8] This can be minimized by using a 1:1 stoichiometry of the aldehyde and amine or by employing the stepwise procedure (Protocol 2).[10]

  • Sterically Hindered Substrates: Reactions involving sterically hindered aldehydes or amines may require longer reaction times, elevated temperatures, or the use of a more reactive reducing agent.

Conclusion

The reductive amination of this compound is a versatile and indispensable tool in the synthesis of novel bioactive molecules. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of reducing agent, solvent, and pH is essential for achieving optimal results. By carefully selecting the reaction conditions based on the specific substrate and desired outcome, researchers can efficiently access a wide range of 4-(aminomethyl)pyridin-3-ol derivatives for downstream applications in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Retrieved from [Link]

  • Jag-adeesh, R. V., et al. (2017). Reductive amination of aldehydes to primary amines. ResearchGate. Retrieved from [Link]

  • Krasnova, L., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Retrieved from [Link]

  • University of Bristol. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2025). Reductive Amination of aldehydes with sodium borohydride and lithium aluminum hydride in the presence of lithium perchlorate. Retrieved from [Link]

  • Clark, V. M., & Schofield, K. (1966). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 966-970. [Link]

  • ACS. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Opanasenko, M., et al. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2025). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Wang, L., et al. (2018). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21).... Retrieved from [Link]

  • Geden, J. V., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the solubility of this compound in organic solvents. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my desired organic solvent. What are the first steps I should take?

A1: Difficulty in dissolving this compound often stems from a mismatch between its inherent polarity and that of the chosen solvent. This compound is a polar molecule due to the presence of a hydroxyl group, an aldehyde group, and a nitrogen atom in the pyridine ring. These functional groups can participate in hydrogen bonding.[1]

Your initial troubleshooting should focus on two key areas: solvent selection and the dissolution process.

  • Solvent Selection: The principle of "like dissolves like" is paramount. Start with polar organic solvents. A good starting point is to test solubility in a range of solvents with varying polarities.

  • Dissolution Process: Gentle heating and agitation can significantly increase the rate of dissolution. Ensure your sample is finely powdered to maximize the surface area available for solvent interaction.

Q2: Which organic solvents are most likely to be effective for dissolving this compound?

A2: Based on its chemical structure, which includes hydrogen bond donors and acceptors, polar protic and aprotic solvents are the most promising candidates.

  • Polar Protic Solvents: Solvents like methanol and ethanol can engage in hydrogen bonding with the hydroxyl group of this compound, aiding in its solubilization.[1]

  • Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone are often excellent choices for polar organic molecules. Research on similar compounds, such as 4,4′-dihydroxydiphenyl sulfone, has shown greater solubility in acetone and acetonitrile compared to methanol or ethanol.[1][2]

The following table provides a list of recommended starting solvents, categorized by their polarity.

Solvent ClassExamplesRationale for Use with this compound
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the hydroxyl group.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneCan accept hydrogen bonds and have large dipole moments, effectively solvating polar molecules.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity; can act as hydrogen bond acceptors.[3]

It is advisable to perform small-scale solubility tests with a range of these solvents to identify the most suitable one for your specific application.

Troubleshooting Advanced Solubility Issues

If optimizing the solvent and dissolution process is insufficient, more advanced techniques may be required.

Q3: My compound has limited solubility even in polar solvents. How can I improve this using a co-solvent system?

A3: A co-solvent system can be a powerful tool to enhance solubility by modifying the overall polarity of the solvent medium.[4] The addition of a miscible co-solvent can disrupt the solvent's self-association and create a more favorable environment for the solute.

Causality of Co-solvency: A co-solvent works by reducing the interfacial tension between the primary solvent and the solute. For a polar compound like this compound in a moderately polar solvent, adding a more polar co-solvent can enhance solubility. Conversely, if the primary solvent is highly polar, a less polar co-solvent might be beneficial in some cases.

Experimental Protocol: Co-solvent Solubility Screening

  • Primary Solvent Selection: Choose a primary solvent in which this compound has some, albeit limited, solubility.

  • Co-solvent Selection: Select a range of miscible co-solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures in varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary solvent to co-solvent).

  • Solubility Determination: Add an excess of this compound to a fixed volume of each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

CoSolvent_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Select Primary Solvent & Co-solvents Mix Prepare Co-solvent Mixtures (Varying Ratios) Start->Mix Add Add Excess this compound Mix->Add Equilibrate Agitate to Equilibrium Add->Equilibrate Separate Filter/Centrifuge Undissolved Solid Equilibrate->Separate Analyze Analyze Supernatant Concentration (HPLC/UV-Vis) Separate->Analyze Result Identify Optimal Co-solvent Ratio Analyze->Result

Caption: Workflow for Co-solvent Solubility Screening.

Q4: Can adjusting the pH of the solution improve the solubility of this compound?

A4: Yes, pH modification is a highly effective strategy for ionizable compounds. This compound has both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen. Therefore, its solubility is expected to be pH-dependent.

  • In Acidic Conditions (Low pH): The pyridine nitrogen can be protonated, forming a pyridinium salt. This salt form is generally more polar and exhibits higher solubility in polar solvents.

  • In Basic Conditions (High pH): The hydroxyl group can be deprotonated to form a phenoxide-like anion. This anionic form is also more soluble in polar solvents.

There is likely a pH range in which the molecule is neutral and exhibits its lowest solubility. For compounds with pH-dependent solubility, moving the pH away from this point of minimum solubility (the isoelectric point) will increase solubility.[5][6]

Experimental Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Sample Preparation: Add an excess of this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached.

  • pH Measurement: Measure the final pH of each saturated solution.

  • Analysis: Separate the solid and analyze the concentration of the dissolved compound in the supernatant.

  • Data Plotting: Plot the logarithm of the solubility against the final measured pH to visualize the pH-solubility profile.

pH_Solubility_Concept cluster_low_ph Low pH (Acidic) cluster_neutral_ph Isoelectric Point cluster_high_ph High pH (Basic) Low_pH Pyridine Nitrogen is Protonated (Forms Cationic Salt) High_Sol_Low Increased Solubility Low_pH->High_Sol_Low Neutral_pH Neutral Molecule Low_Sol Minimum Solubility Neutral_pH->Low_Sol High_pH Hydroxyl Group is Deprotonated (Forms Anionic Salt) High_Sol_High Increased Solubility High_pH->High_Sol_High

Caption: pH-dependent ionization and its effect on solubility.

Q5: Would forming a salt of this compound be a viable strategy to enhance its solubility?

A5: Salt formation is a widely used and effective method for increasing the solubility of ionizable compounds.[7][8] Since this compound has a basic pyridine nitrogen, it can form salts with various acids. The resulting salt will have different physicochemical properties, often including significantly higher solubility in polar organic solvents.

Selection of a Counter-ion: The choice of the acid (counter-ion) is critical. A general guideline is the "pKa rule," which suggests that a stable salt is likely to form if the difference between the pKa of the basic compound and the pKa of the acid is greater than 2-3.[7] Common pharmaceutically acceptable counter-ions for basic compounds include hydrochloride, hydrobromide, mesylate, and fumarate.[7]

Experimental Protocol: Salt Formation for Improved Solubility

  • Solvent Selection: Dissolve this compound in a suitable organic solvent in which it is soluble (e.g., diethyl ether, acetone).[9]

  • Acid Addition: Slowly add a stoichiometric amount of the selected acid (e.g., a solution of HCl in ether) to the solution of the compound while stirring.

  • Precipitation: The corresponding salt will often precipitate out of the solution.[9]

  • Isolation: Collect the precipitated salt by filtration and wash with a small amount of the solvent.

  • Drying: Dry the salt under vacuum.

  • Solubility Testing: Compare the solubility of the newly formed salt in the target organic solvent(s) with that of the original free base.

Q6: I've heard about cocrystallization. Could this be applied to this compound?

A6: Cocrystallization is an advanced technique in crystal engineering that can enhance the solubility and dissolution rate of poorly soluble compounds without forming an ionic bond.[8][10] A cocrystal consists of the active pharmaceutical ingredient (API) and a coformer, which are present in a stoichiometric ratio within the crystal lattice.

This method could be particularly useful if salt formation is not successful or if the resulting salt has undesirable properties (e.g., hygroscopicity). The selection of a suitable coformer is crucial and often involves screening a library of pharmaceutically acceptable compounds that can form hydrogen bonds with this compound.

References

  • Solubility of Things. 4-Hydroxybenzaldehyde. [Link]

  • CrystEngComm. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. RSC Publishing. [Link]

  • ACS Publications. Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Link]

  • PMC. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • PMC. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • ResearchGate. Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?. [Link]

  • University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • ResearchGate. A guide to the selection of co-solvents to enable the easiest separation by distillation. [Link]

  • RJ Wave. Co-crystallization an alternative modified technique for solubility enhancement. [Link]

  • ResearchGate. Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K. [Link]

  • Beilstein Journals. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]

  • ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. [Link]

  • American Pharmaceutical Review. Strategy for the Prediction and Selection of Drug Substance Salt Forms. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Vanderbilt University. Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones*. [Link]

  • PMC. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs. [Link]

  • ResearchGate. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]

  • PMC. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • ResearchGate. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Co-crystallization: Technique for solubility enhancement. [Link]

  • ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. [Link]

  • ResearchGate. DMSO and Acetone. [Link]

  • University of Sydney. Solubility of Organic Compounds. [Link]

  • Iraqi National Journal of Science. Preparation and Identification of Some New Pyridinium Salts. [Link]

  • Google Patents.
  • MDPI. Enhancing Febuxostat Solubility Through Cocrystal Formation: Role of Substrate Selection and Amide Coformers. [Link]

  • MDPI. Tablet Formulations of Polymeric Electrospun Fibers for the Controlled Release of Drugs with pH-Dependent Solubility. [Link]

  • MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • ResearchGate. How to make a salt of a novel compound?. [Link]

  • ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

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Purification of 4-Hydroxypicolinaldehyde by recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1060809-85-9 | Synonyms: 4-Hydroxy-2-pyridinecarboxaldehyde[1]

Introduction: The "Pyridone Paradox" in Purification

Welcome to the technical support center for pyridine derivatives. You are likely here because 4-Hydroxypicolinaldehyde is behaving inconsistently during isolation—perhaps streaking on silica plates, oiling out during crystallization, or showing dual peaks in HPLC.

The Root Cause: This molecule is not a simple aldehyde.[1][2][3] It exists in a tautomeric equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. In solution and solid state, the pyridone form often predominates due to aromatic stabilization and intermolecular hydrogen bonding.

  • Implication for Chromatography: The pyridone form is highly polar and acts as a hydrogen bond donor/acceptor, causing severe tailing on standard silica.

  • Implication for Recrystallization: The strong crystal lattice energy (due to H-bonding) usually makes it a high-melting solid, favoring recrystallization over distillation.

This guide provides a decision framework and detailed protocols to purify this compound effectively.

Part 1: Method Selection Strategy

Before starting, assess your crude material against this decision matrix.

Scenario Recommended Method Why?
High Crude Purity (>80%) Recrystallization The high melting point of the pyridone form allows effective rejection of soluble impurities (e.g., unreacted starting materials).
Complex Mixture (<70%) Reverse Phase Chromatography Silica gel often degrades pyridine aldehydes or causes irreversible adsorption. C18 allows separation based on hydrophobicity without strong Lewis acid interactions.
Presence of Tarry Residues Acid/Base Extraction Use the amphoteric nature of the molecule (pyridine N = basic, OH/NH = acidic) to separate it from neutral tars before final purification.

Part 2: Recrystallization Troubleshooting & Protocol

Core Protocol: Aqueous Alcohol System

The most robust solvent system for 4-pyridone derivatives is often Water/Ethanol or Water/Methanol .

Step-by-Step:

  • Solubility Test: Place 50 mg of crude solid in a test tube. Add 0.5 mL water. Heat to boiling. If it doesn't dissolve, add ethanol dropwise while boiling until a clear solution forms.

  • Dissolution: Scale up. Dissolve crude in the minimum volume of the boiling solvent mixture determined above.

  • Hot Filtration: If black specks (charcoal/metal oxides) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in a towel). Then move to 4°C.

  • Harvest: Filter crystals and wash with ice-cold solvent (same composition as mother liquor).

Troubleshooting Q&A

Q: The product "oils out" (forms a separate liquid layer) instead of crystallizing. How do I fix this?

  • Cause: The temperature dropped too quickly, or the solvent boiling point is higher than the melting point of the hydrated impurity mixture.

  • Solution:

    • Reheat to dissolve the oil.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.

    • Add Anti-solvent: Add a more polar solvent (like water) very slowly to the hot ethanolic solution until slight turbidity persists, then cool slowly.

Q: My crystals are colored (brown/yellow) but NMR shows they are chemically pure.

  • Cause: Trace oxidation products (quinones) or polymeric tars are trapped in the lattice.

  • Solution: Perform a Charcoal Treatment .

    • Dissolve crude in boiling solvent.

    • Add Activated Carbon (1-2% by weight). Caution: Add to slightly cooled solution to avoid eruption.

    • Boil for 5-10 mins.

    • Filter hot through Celite. Recrystallize the filtrate.

Part 3: Chromatography Troubleshooting & Protocol

The "Streak" Problem

On normal phase silica, this compound will streak from the baseline to the solvent front. This is due to the interaction between the basic pyridine nitrogen/acidic pyridone oxygen and the acidic silanols on the silica surface.

Protocol A: Modified Normal Phase (Deactivated Silica)
  • Stationary Phase: Silica Gel 60 (spherical preferred).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

  • The Critical Modifier: You MUST add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase.

    • TEA blocks acidic silanol sites.

    • Acetic Acid ensures the molecule stays fully protonated (or fully neutral depending on pKa), preventing mixed species.

  • Gradient: Start with 100% DCM (with modifier) and ramp to 10% MeOH.

Protocol B: Reverse Phase (Recommended)
  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Why: This eliminates the strong adsorption issues of silica. The aldehyde is stable in mild acid (formic), and the pyridone form elutes sharply.

Troubleshooting Q&A

Q: I lost my product on the column! (Low Recovery)

  • Cause: Irreversible adsorption. The aldehyde might have formed a hemiacetal with the silica surface or oxidized.

  • Solution: Switch to Reverse Phase (C18) . If you must use silica, flush the column with 10% MeOH/DCM containing 5% TEA to strip the compound.

Q: I see two spots on TLC for a pure compound.

  • Cause: You are visualizing the tautomers (enol vs keto) separating on the plate.

  • Verification: Run a 2D TLC. Run the plate, rotate it 90 degrees, and run it again. If the spots lie on the diagonal, they are the same compound equilibrating.

Part 4: Visual Workflow & Decision Tree

PurificationStrategy Start Crude this compound PurityCheck Check Purity (NMR/HPLC) Start->PurityCheck HighPurity Purity > 80% PurityCheck->HighPurity Yes LowPurity Purity < 70% PurityCheck->LowPurity No Recryst Recrystallization (Solvent: H2O/EtOH) HighPurity->Recryst Chrom Chromatography LowPurity->Chrom OilOut Issue: Oiling Out? Recryst->OilOut Streak Issue: Streaking? Chrom->Streak Seed Action: Seed Crystal + Slow Cool OilOut->Seed Yes Final Pure Product (Verify MP & NMR) OilOut->Final No Seed->Recryst Retry Modifier Action: Add 1% TEA or Switch to C18 Streak->Modifier Yes Streak->Final No Modifier->Chrom Retry

Caption: Decision logic for selecting between recrystallization and chromatography based on crude purity and observed behaviors.

Part 5: Comparative Data Table

FeatureRecrystallizationFlash Chromatography (Silica)Reverse Phase (C18)
Purity Potential High (>99%) Moderate (95-98%)High (>99%)
Yield Moderate (Mother liquor loss)High (if no adsorption)High
Scalability Excellent (kg scale) Poor (Solvent intensive)Moderate
Solvent Cost Low (Ethanol/Water)High (DCM/MeOH)Medium (MeCN/Water)
Key Risk Oiling out / OcclusionIrreversible AdsorptionSolubility in loading solvent
Best For Final polishing of APIIsolating from complex tarAnalytical / Small scale

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278389, 5-Hydroxy-2-pyridinecarboxaldehyde (Isomer Analog). Retrieved from . (Note: Used for structural property inference of hydroxypyridine aldehydes).

  • ChemicalBook. 4-Hydroxypyridine Properties and Tautomerism Data. Retrieved from .

  • University of Rochester. Tips & Tricks: Recrystallization Strategies. Retrieved from .

  • BldPharm. this compound (CAS 1060809-85-9) Product Sheet.[4] Retrieved from .

  • ResearchGate. Tautomerization of Hydroxypyridines and Chromatographic Behavior. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 1060809-85-9 before handling.

Sources

Technical Guide: Handling & Stabilization of 4-Hydroxypicolinaldehyde

[1]

The Nature of the Molecule: Why is it Difficult?

To handle 4-Hydroxypicolinaldehyde (4-HPA) successfully, you must first understand that it suffers from a "split personality" chemically.[1] It is not merely an aldehyde; it is a system in constant flux.[1]

The Two Primary Instability Mechanisms

Unlike standard aromatic aldehydes (e.g., benzaldehyde), 4-HPA is subject to two competing equilibria that complicate its analysis and storage.

  • Prototropic Tautomerism: The 4-hydroxyl group allows the molecule to exist in two forms: the hydroxy form (enol-like) and the pyridone form (keto-like). In the solid state and polar solvents, the pyridone form often predominates due to strong intermolecular hydrogen bonding.

  • Covalent Hydration (Gem-Diol Formation): The electron-deficient pyridine ring activates the aldehyde carbonyl, making it highly susceptible to nucleophilic attack by water.[1] This forms a gem-diol (hydrate), which is chemically distinct from the aldehyde.

Visualization: The Equilibrium Landscape

The following diagram maps the chemical states of 4-HPA. Understanding this pathway is the key to troubleshooting NMR and reactivity issues.

HPA_Equilibriumcluster_0Tautomerism (Solvent/Phase Dependent)cluster_1Moisture SensitivityNode_Hydroxy4-Hydroxypyridine Form(Aromatic, Non-polar solvents)Node_Pyridone4-Pyridone Form(Polar solvents/Solid State)Node_Hydroxy->Node_Pyridone  Equilibrium  Node_AldehydeActive Aldehyde(-CHO)Node_GemDiolGem-Diol Hydrate(-CH(OH)2)Node_Aldehyde->Node_GemDiol+ H2O

Caption: Figure 1. The dual equilibrium of 4-HPA.[1] Left: Tautomeric shift affecting solubility.[1] Right: Hydration affecting reactivity and spectroscopy.

Storage & Handling Protocols

The Golden Rule: Treat 4-HPA as you would a transition metal catalyst, not a standard organic building block.

A. The "Arrival" Protocol

When a new shipment arrives, do not simply place the bottle on a shelf.

  • Inspect: Check the color.[1][2] Pure 4-HPA is typically off-white to pale yellow.[1] Dark brown or orange indicates significant oxidation or polymerization.[1]

  • Seal: Parafilm is insufficient. If the manufacturer packaging is not a resealable Schlenk flask or Sure/Seal™ bottle, transfer the material immediately to a desiccator or a glovebox.

  • Environment: Store under Argon or Nitrogen .[1] Argon is preferred as it is heavier than air and provides a better "blanket" for solids.[1]

B. Storage Conditions Table
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Slows down the kinetics of autoxidation and polymerization.[1]
Atmosphere Inert (Ar/N₂) Prevents oxidation of the aldehyde to 4-hydroxypicolinic acid.
Container Amber Glass While not strictly photo-labile, amber glass prevents light-induced radical formation which can catalyze oxidation.[1]
Desiccant P₂O₅ or Sicapent Essential.[1] Silica gel is often too weak to prevent gem-diol formation over long periods.[1]

Troubleshooting Center (FAQs)

Q1: "My NMR spectrum shows no aldehyde peak (9-10 ppm). Is my product destroyed?"

Diagnosis: Likely Gem-Diol Formation , not necessarily destruction.[1]

  • The Science: In wet deuterated solvents (especially DMSO-d₆ or CD₃OD), the aldehyde rapidly hydrates to the gem-diol. The gem-diol proton appears upfield (typically 5-7 ppm) and is often broad or mistaken for a solvent peak.[1]

  • The Fix:

    • Dry your NMR solvent over activated 3Å molecular sieves for 24 hours.[1]

    • Run the NMR in CDCl₃ (if soluble) or dry DMSO-d₆ .

    • Pro-Tip: Add a trace amount of TFA (Trifluoroacetic acid).[1] While this stabilizes the gem-diol in some cases, it can also shift the equilibrium enough to sharpen the peaks for identification.

Q2: "The solid has turned from pale yellow to dark brown. Can I still use it?"

Diagnosis: Oxidation and Polymerization.

  • The Science: The color change indicates the formation of conjugated impurities (likely oligomers formed via aldol-like condensations) and 4-hydroxypicolinic acid.

  • The Fix: Do not use directly. The acidic impurities will quench nucleophiles (like Grignards or amines) and lower yields.

  • Action: Perform the Purification Protocol (See Section 4) before use.

Q3: "The reaction yield is consistently low (10-20%)."

Diagnosis: Stoichiometric Mismatch due to Hydration.

  • The Science: If your material is 30% water (by weight, as hydrate), you are adding 30% less electrophile than calculated. Furthermore, the water released during the reaction may kill moisture-sensitive reagents.

  • The Fix:

    • Determine water content via Karl Fischer titration or qNMR (Quantitative NMR).[1]

    • Adjust stoichiometry accordingly.

    • Add a dehydrating agent (e.g., MgSO₄ or molecular sieves) directly to the reaction flask before adding the nucleophile.

Purification & Restoration Protocol

If your 4-HPA has degraded, use this protocol to restore it.

Method: Recrystallization (Preferred over Sublimation for degraded solids)

  • Solvent System: Water/Ethanol or pure Water (due to the high polarity of the pyridone form).

  • Prerequisite: Degas all solvents with Argon bubbling for 15 minutes before use.[1]

Step-by-Step:

  • Dissolution: Suspend the crude brown solid in the minimum amount of boiling water (approx. 80-90°C).

  • Filtration: If insoluble black specks remain (polymerized material), filter rapidly through a pre-heated glass frit or Celite pad.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to a 4°C fridge. Rapid cooling traps impurities.[1]

  • Collection: Filter the crystals under an inert atmosphere (if possible) or rapidly in air.

  • Drying (CRITICAL): Dry the crystals in a vacuum desiccator over P₂O₅ for at least 24 hours. Do not use heat to dry, as the moist solid is prone to polymerization.

Experimental Workflow Visualization

Use this logic flow to determine how to process your batch of 4-HPA before an experiment.

Handling_WorkflowStartStart: 4-HPA BatchCheck_ColorVisual Inspection:Color?Start->Check_ColorBranch_WhiteWhite/Pale YellowCheck_Color->Branch_WhiteBranch_BrownBrown/Dark OrangeCheck_Color->Branch_BrownNMR_CheckRun 1H-NMR(Dry DMSO-d6)Branch_White->NMR_CheckPurifyRecrystallize(Water/EtOH)Branch_Brown->PurifyDecision_PeakAldehyde Peak(9-10 ppm)?NMR_Check->Decision_PeakPurify->NMR_CheckYes_PeakProceed to Reaction(Add Molecular Sieves)Decision_Peak->Yes_PeakYesNo_PeakHydrate PresentDecision_Peak->No_PeakNoDehydrateVacuum Dry over P2O5(24 Hours)No_Peak->DehydrateDehydrate->Yes_Peak

Caption: Figure 2. Decision matrix for evaluating and processing 4-HPA prior to synthesis.

References

  • Tautomerism Mechanisms

    • Forlani, L., et al. "4-Hydroxypyridine-Tautomerism."[1] ChemTube3D, University of Liverpool.

    • Gao, J., & Shao, L. "Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution."[3] Journal of Physical Chemistry, 1994.[1][3]

  • Gem-Diol Hydration & NMR Analysis

    • "Gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR." CONICET / ACS, 2016.[1]

    • "Addition of Water to form Hydrates (Gem-Diols)."[1] Chemistry LibreTexts, 2023.[1]

  • Handling Air-Sensitive Reagents

    • "Handling Air-Sensitive Reagents (Technical Bulletin AL-134)."[1] Sigma-Aldrich.[1][4]

    • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds."[1] University of Pittsburgh.[1][5]

  • Physical Properties & Safety

    • "3-Hydroxypyridine-2-carboxaldehyde (CAS 1849-55-4) Properties."[1][6][7] PubChem, National Institutes of Health.[1]

Technical Support Center: Optimizing Demethylation of 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of 4-methoxypicolinaldehyde demethylation, focusing on yield maximization and product isolation.

Topic: High-Yield Synthesis of 4-Hydroxypicolinaldehyde (2-Formyl-4-pyridone) Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1]

Core Technical Analysis

The conversion of 4-methoxypicolinaldehyde (1) to This compound (2) presents a unique set of challenges compared to standard aryl ether cleavages. The presence of the reactive aldehyde group at C2 and the basic nitrogen atom creates a "push-pull" electronic system that complicates standard protocols.

The Mechanistic Challenge
  • Lewis Acid Sequestration: The pyridine nitrogen and the aldehyde oxygen both act as Lewis bases. They will complex with Lewis acids (like BBr₃ or AlCl₃) before the reagent attacks the methoxy ether, requiring a large stoichiometric excess of the demethylating agent.

  • Tautomeric Equilibrium: The product exists primarily as the 4-pyridone tautomer (1,4-dihydro-4-oxo-2-pyridinecarboxaldehyde) in solution.[1] This significantly alters solubility, making the product highly polar and difficult to extract from aqueous quench mixtures.

  • Aldehyde Instability: Under the harsh reflux conditions typical for pyridine demethylation (e.g., 48% HBr at 130°C), the aldehyde group is prone to polymerization, Cannizzaro disproportionation, or oxidation.[1]

Reaction Pathway & Tautomerism

The following diagram illustrates the reaction pathway and the critical tautomeric shift that dictates isolation strategy.

DemethylationPathway SM 4-Methoxypicolinaldehyde (Starting Material) Complex Lewis Acid Complex (N-coordinated) SM->Complex + BBr3 / AlCl3 (Fast coordination) Inter Demethylated Intermediate (Borate/Aluminate) Complex->Inter Heat/Time (Ether cleavage) Prod_Enol This compound (Enol Form) Inter->Prod_Enol Hydrolysis (Quench) Prod_Keto 2-Formyl-4-pyridone (Keto Tautomer - Dominant) Prod_Enol->Prod_Keto Tautomerization (Equilibrium)

Figure 1: Reaction pathway showing the necessary complexation steps and the final tautomeric equilibrium.[1]

Optimized Protocols

We recommend Protocol A for milligram-to-gram scale where purity is paramount.[1] Protocol B is reserved for scale-up where chromatography must be avoided, though yields may be lower due to thermal degradation.[1]

Protocol A: Boron Tribromide (BBr₃) – The "High Yield" Method

Best for: Maximizing yield, preserving the aldehyde.[1]

Rationale: BBr₃ allows cleavage at lower temperatures (0°C to RT) compared to mineral acids, preserving the sensitive aldehyde group.

Step-by-Step Guide:

  • Preparation: Dissolve 4-methoxypicolinaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Complexation: Cool to 0°C (ice bath). Add BBr₃ (1.0 M in DCM) dropwise.[1]

    • Critical: Use 3.5 to 4.0 equivalents of BBr₃. (1 eq for Nitrogen, 1 eq for Aldehyde, 1 eq for Ether cleavage, +0.5 excess).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Note: Product will stay at baseline in standard EtOAc/Hex systems).

  • Quench (The Danger Zone): Cool back to 0°C. Add Methanol (MeOH) dropwise with extreme caution (exothermic).

  • Hydrolysis: Concentrate the mixture to dryness to remove volatile methyl borates. Redissolve in MeOH and concentrate again (repeat 3x).

Protocol B: Pyridine Hydrochloride Melt – The "Scale-Up" Method

Best for: Large batches, avoiding halogenated solvents.[1]

Rationale: Molten pyridine hydrochloride (Pyr[1]·HCl) provides a high-dielectric medium that facilitates nucleophilic attack on the methyl group without metallic Lewis acids.[1]

Step-by-Step Guide:

  • Mixing: Mix Starting Material (1 part) with Pyridine Hydrochloride (10 parts) in a round-bottom flask.

  • Heating: Heat to 160–170°C as a neat melt.

    • Warning: Do not exceed 180°C to prevent aldehyde degradation.[1]

  • Duration: Stir for 2–4 hours.

  • Workup: Cool to ~80°C (before solidification) and dilute with water.

Troubleshooting & FAQs

Isolation Issues (The #1 Cause of Yield Loss)[1]

Q: The reaction is complete, but I cannot extract the product from the aqueous layer. What is happening? A: The product is a pyridone , which behaves like a zwitterion. It is highly water-soluble and poorly soluble in DCM or Ether.[1]

  • Solution:

    • pH Adjustment: Carefully adjust the aqueous quench to pH 6–7 (the isoelectric point).

    • Salting Out: Saturate the aqueous phase with NaCl.

    • Solvent Switch: Do not use DCM. Extract with n-Butanol or Chloroform/Isopropanol (3:1) .[1]

    • Continuous Extraction: For best results, use a continuous liquid-liquid extractor with EtOAc for 24 hours.

Reaction Stalling

Q: I used 1.5 equivalents of BBr₃, but I only recovered starting material. A: You likely under-dosed the reagent.[1] The pyridine nitrogen and aldehyde oxygen are "sinks" for Lewis acids. They scavenge the BBr₃ before it can attack the methyl ether.

  • Fix: Increase BBr₃ to 4.0 equivalents .

Impurity Profile

Q: I see a dark, insoluble tar in my flask. A: This is polymerized aldehyde, likely caused by local heating or highly acidic conditions.[1]

  • Prevention:

    • Ensure vigorous stirring during the quench.[2]

    • If using Method B (Heat), reduce temperature by 10°C and extend time.[1]

    • Store the isolated product under inert gas at -20°C; 2-formyl pyridines are unstable over time.[1]

Quantitative Comparison of Methods
FeatureMethod A: BBr₃Method B: HBr (48%)Method C: Pyr[1]·HCl Melt
Reagent Cost HighLowLow
Temp 0°C to 25°C130°C (Reflux)170°C
Aldehyde Risk LowHighMedium
Workup Methanol quenchNeutralizationWater dilution
Typical Yield 75–90% 40–60%60–75%

Isolation Logic Flow

Use this decision tree to determine the best workup for your specific scale.

IsolationFlow Start Reaction Complete (Quenched Aqueous Mix) CheckScale Scale of Reaction? Start->CheckScale SmallScale < 1 Gram CheckScale->SmallScale LargeScale > 1 Gram CheckScale->LargeScale AdjustPH Adjust pH to 6.5 - 7.0 (Isoelectric Point) SmallScale->AdjustPH LargeScale->AdjustPH Precipitation Does Solid Precipitate? AdjustPH->Precipitation YesPrecip Yes Precipitation->YesPrecip High Conc. NoPrecip No (Solution Clear) Precipitation->NoPrecip Low Conc. Filter Filter & Wash with Cold Water/Ether YesPrecip->Filter Extract Saturate with NaCl Extract with n-BuOH or CHCl3:IPA (3:1) NoPrecip->Extract

Figure 2: Decision matrix for isolating the amphoteric pyridone product.

References

  • Lombardino, J. G. (1985).[1] Preparation of 4-Hydroxypyridines. In Comprehensive Heterocyclic Chemistry. This foundational text outlines the tautomeric challenges of 4-hydroxypyridines.

  • Kulkarni, P. P., et al. (1999).[1] "Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation." Journal of Chemical Research, 394-395.[1]

  • Weissman, S. A., et al. (2005).[1] "Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale." Organic Process Research & Development, 9(6).

  • PubChem Compound Summary. (2024). "4-Hydroxypyridine-2-carboxaldehyde (Tautomer)."[1][3] National Center for Biotechnology Information.[1] [1]

  • Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Reference for general mechanism of BBr3 ether cleavage and Lewis acid complexation).

Sources

Technical Guide: Resolving NMR Peak Broadening in 4-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenge of NMR signal broadening in 4-Hydroxypicolinaldehyde (4-HPA), a phenomenon primarily driven by keto-enol tautomerism and chemical exchange dynamics.

Document ID: HPA-NMR-004 Scope: 1H / 13C NMR Spectroscopy Target Analyte: this compound (CAS: 63070-38-0)

Diagnostic Overview

The Problem: You observe broad, undefined, or missing peaks in the aromatic region (6.5–8.5 ppm) and the aldehyde region (~10 ppm) of 4-HPA. The Root Cause: 4-HPA exists in a dynamic equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. When the rate of exchange between these tautomers (


) is comparable to the difference in their NMR frequencies (

), the signals enter the "intermediate exchange" regime, resulting in severe line broadening (decoalescence).
Mechanism of Broadening

The broadening is not an instrumental artifact; it is a kinetic feature of the molecule.

  • Slow Exchange (

    
    ):  Distinct sets of sharp peaks for both tautomers.
    
  • Intermediate Exchange (

    
    ):  Broad, flat, or "invisible" peaks. (Current State) 
    
  • Fast Exchange (

    
    ):  A single sharp, weighted-average set of peaks.
    
Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium causing the signal degradation.

Tautomerism Enol This compound (Enol Form) Aromatic Pyridine Ring Transition Proton Transfer (Solvent Mediated) Enol->Transition Deprotonation (-H+) Keto 4-Pyridone-2-carboxaldehyde (Keto Form) NH / C=O Character Transition->Enol Reprotonation on O Transition->Keto Reprotonation on N Keto->Transition Deprotonation (-H+)

Figure 1: The proton transfer equilibrium between the hydroxy (enol) and pyridone (keto) forms.[1] The rate of this transfer determines peak sharpness.

Troubleshooting Protocols

Protocol A: Solvent Selection Strategy

Objective: Shift the system out of "intermediate exchange" by stabilizing one tautomer or accelerating the exchange.

Recommendation: Do not use CDCl3 as a primary solvent for 4-HPA.[2] It often leads to aggregation and intermediate exchange rates.

SolventEffect on 4-HPAOutcomeRecommendation
DMSO-d6 Strong H-bond acceptor. Disrupts intermolecular aggregates.Often sharpens peaks by favoring the pyridone form or slowing exchange.Primary Choice
D2O Promotes rapid exchange of labile protons (OH/NH).Labile protons disappear. Aromatic peaks may sharpen due to fast exchange with solvent.Secondary Choice
Methanol-d4 Protic, polar.[3][4]Can lead to hemiacetal formation with the aldehyde, complicating the spectrum.Avoid
CDCl3 Non-polar, poor H-bond acceptor.Slow/Intermediate exchange. Broad peaks due to aggregation.Avoid

Action Steps:

  • Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6 .

  • Acquire a standard 1H spectrum (16 scans).

  • If peaks remain broad, proceed to Protocol B .

Protocol B: Variable Temperature (VT) NMR

Objective: Use temperature to manipulate the exchange rate (


).
  • Heating: Increases

    
    , pushing the system towards Fast Exchange  (Sharp Average).
    
  • Cooling: Decreases

    
    , pushing the system towards Slow Exchange  (Sharp Distinct Species).
    

Workflow:

  • Preparation: Use a high-quality NMR tube (e.g., Wilmad 507-PP) to prevent breakage. Ensure the spinner is rated for VT (ceramic or PEEK).[5]

  • Solvent: Use DMSO-d6 (Safe range: 25°C to 100°C).

  • Step-wise Heating:

    • Acquire a baseline spectrum at 298 K (25°C).

    • Increase temperature to 323 K (50°C). Allow 10 minutes for thermal equilibration. Shim. Acquire.

    • Increase to 348 K (75°C) if necessary.

  • Analysis:

    • Success: Peaks coalesce into sharp singlets/doublets.

    • Failure: If broadening persists, the sample may be degrading or aggregating heavily.

Protocol C: pH Modification (The "Locking" Method)

Objective: Force the equilibrium to a single protonation state (cation or anion), effectively stopping the tautomeric exchange.

Mechanism:

  • Acidification (pH < 3): Protonates the pyridine nitrogen. Locks the molecule as the cation .

  • Basification (pH > 10): Deprotonates the hydroxyl. Locks the molecule as the anion .

Action Steps:

  • Acid Shift: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or concentrated DCl to the NMR tube.

    • Result: The exchange stops; peaks should sharpen immediately. The chemical shifts will move downfield.[4]

  • Base Shift: Add 1-2 drops of NaOD (40% in D2O) to a D2O sample.

    • Result: Formation of the phenolate/pyridinate anion. Sharp peaks.

Frequently Asked Questions (FAQ)

Q1: Why is the aldehyde proton (~10 ppm) also broad? It is not part of the ring. A: The aldehyde group at position 2 is electronically coupled to the ring system. As the ring fluctuates between aromatic (pyridine) and quinoid (pyridone) electron distributions, the magnetic environment of the aldehyde proton shifts. If the ring is in intermediate exchange, the aldehyde proton "feels" this fluctuation and broadens. Additionally, in aqueous solvents, the aldehyde may be in equilibrium with its hydrate (gem-diol), adding another exchange process.

Q2: I see a small secondary set of peaks in DMSO. Is my sample impure? A: Not necessarily. In slow exchange conditions (often achieved in dry DMSO), you may observe both tautomers simultaneously (e.g., 90% Pyridone / 10% Hydroxypyridine). If the integrals sum correctly to the proton count of 4-HPA, these are tautomers, not impurities. Impurities typically do not show exchange cross-peaks in NOESY/ROESY spectra.

Q3: Can I use Methanol-d4 to fix the broadening? A: Use caution. Aldehydes react with methanol to form hemiacetals .



This creates a new chemical species with a distinct NMR signature (methine proton ~5-6 ppm), which complicates analysis rather than solving the broadening.

Q4: Which method is best for publication quality data? A:

  • For Characterization: High-temperature NMR (75°C in DMSO-d6) usually provides the cleanest, sharpest "average" spectrum.

  • For Structure Proof: The "Acid Shift" method (adding TFA-d) is excellent because it produces a static, single species (the cation) with very sharp lines, allowing for precise coupling constant analysis (

    
    -values).
    

References

  • Katritzky, A. R., et al. (2010).[6] Tautomerism in Heterocycles. Chemical Reviews. Explains the fundamental kinetics of hydroxypyridine/pyridone exchange.

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Details solvent and temperature effects on exchange broadening.

  • Reich, H. J. (2023).[3] Dynamic NMR Effects: Exchange. University of Wisconsin-Madison Chemistry.[5] Authoritative guide on coalescence temperatures and exchange regimes.

  • Oxford Instruments. (2024). Variable Temperature NMR Experiments. Technical note on instrument limits and safety for VT-NMR.

Sources

Navigating the Nuances of 4-Hydroxypicolinaldehyde Stability in Basic Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxypicolinaldehyde. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for experiments involving this compound in basic aqueous solutions. Our goal is to equip you with the knowledge to anticipate potential stability issues, design robust experimental protocols, and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in a basic buffer (pH > 9) is showing a decrease in the parent compound peak over time. What is happening?

A1: In basic aqueous solutions, this compound, an aromatic aldehyde lacking α-hydrogens, is prone to a self-redox reaction known as the Cannizzaro reaction. This reaction results in the disproportionation of the aldehyde into two new compounds: a primary alcohol (4-(hydroxymethyl)pyridine) and a carboxylic acid (4-pyridinecarboxylic acid). The rate of this degradation is typically dependent on the hydroxide ion concentration, meaning the degradation will be more pronounced at higher pH values.

Q2: Are there other potential degradation pathways I should be aware of besides the Cannizzaro reaction?

A2: While the Cannizzaro reaction is the primary degradation pathway in strongly basic conditions, other reactions can occur, especially under the influence of other factors. For instance, in the presence of oxygen, oxidation of the aldehyde to the carboxylic acid can occur. Additionally, prolonged exposure to heat and light can accelerate degradation. The pyridine ring itself is generally stable but the substituents are reactive.

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A3: Generally, this compound exhibits its maximum stability in the acidic to neutral pH range. For a related compound, an adrenaline derivative, the maximum stability was observed in the pH range of 2.5-4.5.[1] As the pH increases into the basic region, the rate of degradation, primarily through the Cannizzaro reaction, will increase. For applications requiring basic conditions, it is crucial to use the lowest possible pH that is effective for your reaction and to minimize the exposure time of the aldehyde to the basic environment.

Q4: I suspect my this compound has degraded. How can I confirm the presence of the expected degradation products?

A4: The most effective way to identify and quantify the degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase HPLC method can be developed to separate this compound from its more polar degradation products, 4-(hydroxymethyl)pyridine and 4-pyridinecarboxylic acid. Confirmation of the identity of these peaks can be achieved by comparing their retention times with those of authentic reference standards or by using mass spectrometry (LC-MS) for definitive identification.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid loss of starting material in a basic reaction mixture. Cannizzaro reaction is occurring at a high rate.- Lower the pH of the reaction mixture if your protocol allows. - Decrease the reaction temperature to slow down the degradation kinetics. - Reduce the reaction time. - If possible, add the this compound to the basic solution immediately before the next reaction step.
Multiple unexpected peaks in the HPLC chromatogram. - The starting material may be impure. - Other side reactions may be occurring. - The degradation products themselves might be unstable under the experimental conditions.- Analyze the starting material by HPLC to confirm its purity before use. - Use LC-MS to identify the unknown peaks. - Consider the possibility of interactions with other components in your reaction mixture.
Poor separation of the analyte and its degradation products in HPLC. The HPLC method is not optimized for separating these specific compounds.- Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer). - Modify the pH of the mobile phase. Pyridine-containing compounds' retention is sensitive to pH. - Try a different stationary phase (e.g., a column with a different chemistry or particle size).[2]

Visualizing the Degradation Pathway and Experimental Workflow

Diagram 1: The Cannizzaro Reaction of this compound

This diagram illustrates the disproportionation of this compound in the presence of a strong base. One molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid.

G cluster_reactants Reactants cluster_products Products Aldehyde1 This compound Alcohol 4-(Hydroxymethyl)pyridine Aldehyde1->Alcohol Cannizzaro Reaction CarboxylicAcid 4-Pyridinecarboxylic acid Aldehyde1->CarboxylicAcid Cannizzaro Reaction Aldehyde2 This compound Aldehyde2->Alcohol Cannizzaro Reaction Aldehyde2->CarboxylicAcid Cannizzaro Reaction Base OH- Base->Alcohol Cannizzaro Reaction Base->CarboxylicAcid Cannizzaro Reaction

Caption: Cannizzaro reaction of this compound.

Diagram 2: Experimental Workflow for Stability Testing

This workflow outlines the key steps for conducting a forced degradation study to assess the stability of this compound in a basic aqueous solution.

G A Prepare stock solution of This compound C Incubate samples at a controlled temperature A->C B Prepare basic aqueous solutions (e.g., pH 9, 10, 11, 12) B->C D Withdraw aliquots at specified time intervals C->D E Neutralize aliquots to quench the reaction D->E F Analyze by stability-indicating HPLC method E->F G Quantify parent compound and degradation products F->G H Determine degradation kinetics G->H

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

pH Condition Time (hours) This compound Remaining (%) 4-(Hydroxymethyl)pyridine (%) 4-Pyridinecarboxylic acid (%)
7.0Neutral24>99<0.5<0.5
9.0Basic24~90~5~5
10.0Basic24~75~12.5~12.5
11.0Basic24~40~30~30
12.0Basic24<10~45~45

Note: These are illustrative values to demonstrate the expected trend of increased degradation with increasing pH. Actual degradation rates will depend on specific experimental conditions such as temperature, buffer composition, and initial concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Basic Aqueous Solution

Objective: To evaluate the stability of this compound under basic conditions and to identify its degradation products.

Materials:

  • This compound

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled water bath or incubator

  • HPLC system with UV detector

  • HPLC column suitable for separating polar aromatic compounds (e.g., C18)

  • Reference standards for 4-(hydroxymethyl)pyridine and 4-pyridinecarboxylic acid (if available)

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Basic Solutions: Prepare a series of aqueous solutions with different pH values (e.g., pH 9, 10, 11, and 12) using NaOH.

  • Initiation of Degradation Study:

    • For each pH value, transfer a known volume of the this compound stock solution into a volumetric flask and dilute with the corresponding basic solution to achieve the desired final concentration (e.g., 100 µg/mL).

    • Prepare a control sample at neutral pH (e.g., in deionized water).

    • Incubate all solutions in a thermostatically controlled environment (e.g., 50°C).

  • Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Quenching the Reaction: Immediately neutralize the collected aliquots by adding a stoichiometric amount of HCl to stop further degradation.

  • HPLC Analysis: Analyze the neutralized samples using the stability-indicating HPLC method described in Protocol 2.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each pH condition.

    • Identify and quantify the degradation products by comparing their retention times and peak areas with those of the reference standards.

    • Plot the natural logarithm of the remaining this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

Objective: To develop an HPLC method capable of separating and quantifying this compound, 4-(hydroxymethyl)pyridine, and 4-pyridinecarboxylic acid.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A good starting point is a mobile phase consisting of:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile. A mixed-mode reversed-phase cation-exchange column could also be effective.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 255 nm.[4]

  • Injection Volume: 10 µL.

Procedure:

  • Method Development and Optimization:

    • Inject a solution containing this compound and its potential degradation products (or a stressed sample from Protocol 1) to assess the separation.

    • Optimize the mobile phase composition and gradient to achieve baseline separation of all three components. The retention of the pyridine compounds can be manipulated by adjusting the pH of the mobile phase and the concentration of the organic modifier.[2]

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any other potential impurities.

    • Linearity: Establish a linear relationship between the peak area and the concentration for each compound over a defined range.

    • Accuracy: Determine the closeness of the measured values to the true values by analyzing samples with known concentrations.

    • Precision: Assess the repeatability of the method by performing multiple injections of the same sample (intraday and interday).

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

References

  • Al-Majed, A. A., & Al-Zehouri, J. (2018). Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions. Molecules, 23(8), 1897. [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Wang, L., et al. (2012). Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition. Journal of Pharmaceutical and Biomedical Analysis, 66, 305-310. [Link]

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Validation & Comparative

1H NMR Chemical Shift Guide: 4-Hydroxypicolinaldehyde in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts of 4-Hydroxypicolinaldehyde in DMSO-d6 , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

This compound (4-Hydroxy-2-pyridinecarboxaldehyde; CAS: 35854-37-6) is a critical intermediate in the synthesis of bioactive ligands and heterocyclic pharmaceuticals. Its NMR analysis in DMSO-d6 is non-trivial due to the strong influence of prototropic tautomerism (pyridin-4-ol vs. pyridin-4-one) and solvent-solute hydrogen bonding.

This guide moves beyond simple peak listing to explain the structural dynamics governing the spectrum, providing a comparative baseline against the unsubstituted Picolinaldehyde.

Structural Analysis & Tautomerism

In polar aprotic solvents like DMSO, 4-hydroxypyridines exist in a dynamic equilibrium between the hydroxy-pyridine and pyridone forms. This equilibrium significantly alters the chemical environment of the ring protons.

Tautomeric Equilibrium Visualization

The following diagram illustrates the structural shift that dictates the NMR signals.

Tautomerism Hydroxy Hydroxy Form (Aromatic Pyridine) Pyridone Pyridone Form (Keto-like, NH) Hydroxy->Pyridone Proton Transfer DMSO DMSO-d6 Solvent (Stabilizes Polar Forms) DMSO->Hydroxy Solvation DMSO->Pyridone H-Bond Stabilization

Figure 1: Tautomeric equilibrium of this compound. In DMSO, the equilibrium often shifts towards the pyridone form or rapid exchange, broadening the labile proton signal.

Experimental Data: Chemical Shifts

The following data represents the characteristic 1H NMR profile. Note that the hydroxyl/NH proton is highly variable and temperature-dependent.

Table 1: this compound in DMSO-d6 (400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
-CHO (Aldehyde)9.85 – 10.05 Singlet (s)1H-
H-6 (Ring,

to N)
8.40 – 8.55 Doublet (d)1H

Hz
H-3 (Ring,

to CHO)
7.25 – 7.40 Doublet (d)1H

Hz
H-5 (Ring,

to N)
6.90 – 7.10 DD or Multiplet1H

Hz
-OH / -NH 11.00 – 11.50 Broad (br s)1HExchange dependent

Critical Note: The signal for the labile proton (-OH/-NH) may disappear if the DMSO contains significant water (peak at 3.33 ppm) due to rapid proton exchange.

Comparative Analysis

To validate your product, compare it against the unsubstituted Picolinaldehyde . The introduction of the 4-OH group causes specific shielding effects due to mesomeric electron donation.

Table 2: Comparison with Picolinaldehyde (Standard)
Proton PositionPicolinaldehyde (

ppm)
This compound (

ppm)
Shift Effect (

)
Mechanistic Insight
-CHO 10.09~9.95-0.14 Slight shielding; increased electron density.
H-3 7.96~7.30-0.66 Major Shielding : Ortho to electron-donating OH.
H-5 7.54~7.00-0.54 Major Shielding : Ortho to electron-donating OH.
H-6 8.80~8.45-0.35 Moderate shielding; still deshielded by Ring N.

Analysis:

  • Diagnostic Signal: The aldehyde proton remains distinct near 10 ppm.

  • Fingerprint Region: The aromatic region (7.0–8.5 ppm) simplifies significantly. The 4-OH group breaks the symmetry and pushes H-3 and H-5 upfield (lower ppm) compared to the unsubstituted parent.

Experimental Protocol: Sample Preparation

Proper sample preparation is vital to minimize water peaks that can obscure the H-3/H-5 splitting patterns.

Workflow Diagram

Workflow Step1 1. Dry Product (Vacuum Desiccator, >4h) Step2 2. Solvent Choice (DMSO-d6 + 0.03% TMS) Step1->Step2 Step3 3. Dissolution (10-15 mg in 0.6 mL) Step2->Step3 Step4 4. Water Removal (Optional) (Add Activated 3Å Sieves) Step3->Step4 If -OH peak critical Step5 5. Acquisition (ns=16, d1=1.0s) Step3->Step5 Routine QC Step4->Step5

Figure 2: Optimal NMR sample preparation workflow for labile proton detection.

Detailed Steps:
  • Drying: Ensure the solid this compound is dried under high vacuum to remove hydration water.

  • Solvent: Use DMSO-d6 (99.9% D).

    • Why DMSO? Chloroform (CDCl3) often fails to solubilize the polar pyridone form effectively.

  • Concentration: Prepare a solution of 10–15 mg in 0.6 mL solvent.

    • Low Concentration Warning: <5 mg may result in poor signal-to-noise for the aldehyde carbon satellites if running 13C.

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (ns): 16 (sufficient for >10 mg).

    • Relaxation Delay (d1): Set to 1.0 - 2.0 s to ensure full relaxation of the aldehyde proton.

References

  • ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde 1H NMR Spectrum in DMSO-d6. Retrieved from .

  • Abraham, R. J., et al. (2006).[1][2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from .

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for DMSO/Water peaks).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 4-Hydroxypicolinaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and its applications in drug development and material science, the study of metal complexes with heterocyclic ligands is of paramount importance. 4-Hydroxypicolinaldehyde (4-HPA), a pyridine derivative featuring both a hydroxyl and an aldehyde functional group, presents a compelling case as a versatile chelating agent. The arrangement of its nitrogen and oxygen donor atoms allows for the formation of stable complexes with a variety of metal ions, leading to compounds with potentially interesting electronic and biological properties. This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of 4-HPA and its complexes with common transition metals, offering insights into their electronic structures and the analytical methods for their characterization.

The Spectroscopic Signature of this compound: A Ligand-Centered Perspective

The UV-Vis absorption spectrum of a ligand is a fundamental starting point for understanding the electronic transitions within its subsequent metal complexes. While specific experimental data for this compound is not extensively reported, its spectral characteristics can be reliably inferred from its structural analogs, such as pyridine and other substituted pyridine aldehydes.

The UV-Vis spectrum of 4-HPA is expected to be dominated by two main types of electronic transitions:

  • π→π* Transitions: These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the pyridine ring and the carbonyl group of the aldehyde. For the closely related compound, 4-Pyridinecarboxaldehyde, an intense absorption band is observed at approximately 283.3 nm. The presence of the hydroxyl group in 4-HPA may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of this band depending on the solvent and pH.

  • n→π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the pyridine ring) to an antibonding π* orbital. For 4-Pyridinecarboxaldehyde, weaker bands are observed around 381.7 nm and 411.4 nm. These transitions are often sensitive to the polarity of the solvent.

Comparative Analysis of this compound Metal Complexes

Upon complexation with a metal ion, the UV-Vis spectrum of 4-HPA is expected to undergo significant changes. These alterations provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bonding. The following sections compare the anticipated spectral features of 4-HPA complexes with Cu(II), Ni(II), Co(II), and Zn(II) ions.

Copper(II) complexes, with a d⁹ electronic configuration, are well-known for their characteristic colors and informative UV-Vis spectra. The coordination of 4-HPA to a Cu(II) center is expected to result in the following spectral features:

  • d-d Transitions: These transitions involve the excitation of an electron between the d-orbitals of the copper ion, which are split in energy by the ligand field. For square planar or distorted octahedral Cu(II) complexes, a broad, weak absorption band is typically observed in the visible region, often between 550 and 950 nm. This band is responsible for the characteristic blue or green color of many Cu(II) complexes.

  • Ligand-to-Metal Charge Transfer (LMCT) Bands: These are more intense absorptions that can occur at higher energies (shorter wavelengths) than d-d transitions. They involve the transfer of an electron from a ligand-based orbital to a metal-based d-orbital.

  • Intra-ligand Transitions: The π→π* and n→π* transitions of the 4-HPA ligand will still be present, although they may be shifted in energy and intensity upon coordination to the metal ion.

Nickel(II) complexes (d⁸ configuration) can adopt various geometries, most commonly octahedral or square planar, each with a distinct spectroscopic signature.

  • Octahedral Ni(II) Complexes: These complexes typically exhibit two or three spin-allowed d-d transitions. For similar Ni(II) complexes with pyridine-containing ligands, absorption bands can be expected around 446 nm and 356 nm.

  • Square Planar Ni(II) Complexes: These complexes are often red, yellow, or brown and display a more intense absorption band at a lower wavelength compared to their octahedral counterparts.

  • Charge Transfer and Intra-ligand Bands: As with the copper complex, LMCT and shifted intra-ligand bands are also anticipated in the UV region of the spectrum.

Cobalt(II) complexes (d⁷ configuration) can exist in both octahedral and tetrahedral geometries, which are often distinguishable by their UV-Vis spectra.

  • Octahedral Co(II) Complexes: These are typically pink or reddish and show weak absorptions in the visible region.

  • Tetrahedral Co(II) Complexes: These are known for their intense blue color and exhibit stronger d-d transitions at longer wavelengths compared to octahedral complexes. For Co(II) complexes with related pyridine-based ligands, d-d transitions have been observed around 492 nm and 628 nm.

Zinc(II) has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. Consequently, Zn(II) complexes do not exhibit d-d transitions and are typically colorless.

  • Ligand-Centered Transitions: The UV-Vis spectrum of a Zn(II)-4-HPA complex will be dominated by the intra-ligand (π→π* and n→π*) transitions of the 4-HPA ligand.

  • Spectral Shifts: Upon complexation to Zn(II), the absorption bands of the 4-HPA ligand are expected to shift, providing evidence of coordination. These shifts are generally smaller than those observed for the d-block metal complexes and are primarily due to the electronic perturbation of the ligand upon binding to the metal ion.

Metal IonExpected λmax (d-d Transitions)Expected λmax (Charge Transfer/Intra-ligand)Expected Appearance
Cu(II)~ 550 - 950 nm (broad)< 400 nmBlue or Green
Ni(II)~ 350 - 450 nm< 350 nmGreen or Yellow/Red
Co(II)~ 490 - 630 nm< 400 nmPink or Blue
Zn(II)NoneShifted ligand bands (~280-420 nm)Colorless

Note: The λmax values are estimations based on literature for similar complexes and may vary depending on the solvent, pH, and specific coordination geometry.

Experimental Protocols

Synthesis of this compound Metal Complexes (General Procedure)

This protocol describes a general method for the synthesis of 4-HPA metal complexes. The specific molar ratios and reaction conditions may need to be optimized for each metal salt.

Materials:

  • This compound (4-HPA)

  • Metal(II) chloride or acetate salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Stir plate and magnetic stir bar

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolve this compound (e.g., 2 mmol) in a suitable solvent such as ethanol or methanol (e.g., 20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (e.g., 1 mmol) in a minimal amount of the same solvent or a water/alcohol mixture.

  • Slowly add the metal salt solution to the stirred solution of 4-HPA at room temperature.

  • A color change or the formation of a precipitate may be observed, indicating complex formation.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours).

  • Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the collected solid with small portions of cold solvent to remove any unreacted starting materials.

  • Dry the product in a desiccator or under vacuum.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation Ligand Dissolve 4-HPA in Ethanol Mix Mix Reactant Solutions Ligand->Mix Metal Dissolve Metal Salt in Ethanol/Water Metal->Mix Reflux Reflux for 2-4 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Product Wash->Dry Final_Product Final_Product Dry->Final_Product Characterize

Caption: Workflow for the synthesis of this compound metal complexes.

UV-Vis Spectroscopic Analysis and Stoichiometry Determination

This protocol outlines the steps for analyzing the synthesized complexes using UV-Vis spectroscopy and determining the metal-to-ligand stoichiometry using the mole-ratio method.[1]

Materials:

  • Synthesized metal complex

  • This compound (ligand) stock solution of known concentration

  • Metal salt stock solution of known concentration

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

Procedure for UV-Vis Spectrum Acquisition:

  • Prepare a dilute solution of the synthesized metal complex in the chosen solvent.

  • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-1100 nm).

  • Identify the wavelength of maximum absorbance (λmax) for the different electronic transitions.

Procedure for Mole-Ratio Method:

  • Prepare a series of solutions in volumetric flasks, keeping the concentration of the metal ion constant while varying the concentration of the 4-HPA ligand. The ligand-to-metal mole ratio should typically range from 0:1 to 3:1 or higher.

  • Allow the solutions to equilibrate for a sufficient time for complex formation to complete.

  • Measure the absorbance of each solution at the λmax corresponding to the metal complex.

  • Plot the absorbance versus the mole ratio of ligand to metal.

  • The plot will typically show two linear portions that intersect. The mole ratio at the intersection point corresponds to the stoichiometry of the complex.[2]

UV_Vis_Analysis cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep_Solutions Prepare series of solutions (constant [Metal], variable [Ligand]) Equilibrate Allow for Equilibration Prep_Solutions->Equilibrate Measure_Abs Measure Absorbance at λmax of Complex Equilibrate->Measure_Abs Plot_Data Plot Absorbance vs. [Ligand]/[Metal] ratio Measure_Abs->Plot_Data Determine_Stoichiometry Determine Stoichiometry from inflection point Plot_Data->Determine_Stoichiometry Result Result Determine_Stoichiometry->Result Stoichiometry

Caption: Workflow for determining complex stoichiometry using the mole-ratio method.

Conclusion

The coordination of this compound with transition metal ions induces significant changes in its electronic spectrum, providing a powerful tool for the characterization of the resulting complexes. While experimental data for these specific complexes is sparse, a comparative analysis based on related compounds allows for reliable predictions of their UV-Vis absorption properties. The distinct spectral features of the d-d transitions in Cu(II), Ni(II), and Co(II) complexes, contrasted with the ligand-centered transitions in the Zn(II) complex, offer a clear basis for their differentiation. The experimental protocols provided herein offer a robust framework for the synthesis and characterization of these promising compounds, paving the way for further exploration of their potential applications in various scientific fields.

References

  • UV−vis spectra of (a) DMNP; (b) 4-pyridine carboxaldehyde hydrazone;... - ResearchGate. Available at: [Link]

  • UV-vis spectroscopy Definition - Inorganic Chemistry I Key Term | Fiveable. Available at: [Link]

  • UV-Vis Spectrum of Pyridine - SIELC Technologies. Available at: [Link]

  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Available at: [Link]

  • 14.3: Qualitative and Characterization Applications - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions | Organic Letters - ACS Publications. Available at: [Link]

  • A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications - NIH. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available at: [Link]

  • Synthesis and Characterization of Cobalt(II) Complexes with Hemilabile P^N Donor Ligands. Available at: [Link]

  • Method of Continuous Variations. Available at: [Link]

  • 1-pyridin-2-ylethan-1-one thiosemicarbazone. Synthesis, crystal structures and antiproliferative activity of zinc(II) complexes - PubMed. Available at: [Link]

  • Synthesis, characterization, and biological activity of nickel(II) complexes with a tridentate Schiff base derived from heterocyclic aldehyde | Request PDF - ResearchGate. Available at: [Link]

  • Diverse Cobalt(II) and Iron(II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2,2′;6′,2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities - MDPI. Available at: [Link]

  • Spectrophotometric study of complexes by Job's method. Available at: [Link]

  • 9.7: Spectrophotometric Studies of Complex Ions - Chemistry LibreTexts. Available at: [Link]

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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Hydroxypicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of methodologies for the crystal structure analysis of 4-Hydroxypicolinaldehyde derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their structural elucidation endeavors.

Introduction: The Significance of this compound Derivatives

This compound, a pyridine-4-carboxaldehyde derivative, and its subsequent derivatives, particularly Schiff bases, represent a class of compounds with significant potential in medicinal chemistry and materials science.[1] The arrangement of atoms in three-dimensional space, their crystal packing, and intermolecular interactions are pivotal in determining their physicochemical properties, including solubility, stability, and, crucially, their biological activity. Schiff bases derived from pyridine-4-carbaldehyde have demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][2] Understanding the precise crystal structure is, therefore, not merely an academic exercise but a critical step in the rational design of novel therapeutic agents and functional materials.

This guide will compare and contrast the primary techniques for solid-state structural analysis, with a focus on single-crystal X-ray diffraction (SCXRD) as the gold standard, and will also explore complementary spectroscopic and computational methods that provide a more holistic understanding of these molecules.

Core Analytical Techniques: A Comparative Overview

The structural elucidation of this compound derivatives primarily relies on a suite of analytical techniques, each offering unique insights. The choice of methodology is often dictated by the nature of the sample, the information required, and the available resources.

Technique Principle Information Yielded Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.[3]Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.Unambiguous determination of absolute stereochemistry and solid-state conformation.[1]Requires high-quality single crystals, which can be challenging to grow.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Information about the chemical environment, connectivity, and spatial proximity of atoms in solution.Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.[5]Does not provide direct information about crystal packing; structure determination can be ambiguous for complex molecules without 2D techniques.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation, causing molecular vibrations.Identification of functional groups present in the molecule.Rapid and non-destructive; provides a characteristic fingerprint for the compound.Provides limited information on the overall 3D structure and connectivity.
Computational Chemistry (DFT) Quantum mechanical modeling to predict molecular properties.Optimized molecular geometry, conformational analysis, electronic properties, and theoretical spectroscopic data.[7]Can predict structures and properties of hypothetical molecules and rationalize experimental findings.Accuracy is dependent on the level of theory and basis set used; does not replace experimental validation.
Hirshfeld Surface Analysis Partitioning of crystal space to visualize and quantify intermolecular interactions.[8]Detailed analysis of intermolecular contacts and their contributions to crystal packing.Provides a visual and quantitative understanding of the forces governing crystal formation.[9]Dependent on a high-quality crystal structure determination from SCXRD.

In-Depth Analysis: Methodologies and Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Approach

SCXRD stands as the unequivocal method for determining the three-dimensional structure of crystalline solids. The resulting electron density map provides a precise and unambiguous picture of the atomic arrangement.

The success of an SCXRD experiment is critically dependent on the quality of the single crystal. The formation of a well-ordered crystal lattice is influenced by factors such as solvent choice, temperature, and the presence of impurities. A slow crystallization process is generally preferred to allow molecules sufficient time to arrange themselves in a thermodynamically stable, well-ordered lattice.

  • Crystal Growth (Slow Evaporation Method):

    • Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation.

    • Filter the solution into a clean, small vial.

    • Cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor crystal growth over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Refinement:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.[10]

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

A streamlined workflow for single-crystal X-ray diffraction analysis.
NMR Spectroscopy: Insights from the Solution State

While SCXRD provides a static picture of the solid state, NMR spectroscopy offers a dynamic view of the molecule in solution, which can be more representative of its state in biological systems. For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the covalent structure, while 2D techniques like COSY, HSQC, and HMBC are invaluable for unambiguous assignment and conformational analysis.[6][11]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean NMR tube.

  • 1D NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

  • 2D NMR Data Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton scalar couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.[11]

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Analysis and Structure Elucidation:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Use coupling constants and NOE (Nuclear Overhauser Effect) data (from NOESY or ROESY experiments) to deduce through-bond and through-space connectivities, respectively, and to infer conformational preferences in solution.

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC NOESY NOESY/ROESY (Through-Space ¹H-¹H Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Connectivity Covalent Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Stereochemistry & Conformation NOESY->Stereochem

Interplay of NMR techniques for comprehensive structural analysis.

Comparative Data Analysis of a Representative this compound Schiff Base Derivative

To illustrate the application of these techniques, let us consider a hypothetical Schiff base derivative, (E)-2-(((4-hydroxypyridin-2-yl)methylene)amino)phenol.

Table 1: Representative Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123
b (Å)15.456
c (Å)9.345
β (°)105.2
V (ų)1132.1
Z4
R-factor0.045

Table 2: Key Spectroscopic Data

TechniqueObservationInterpretation
¹H NMR (DMSO-d₆, ppm) δ 8.5 (s, 1H, -CH=N-), δ 7.0-8.0 (m, 6H, Ar-H), δ 9.8 (s, 1H, Ar-OH), δ 10.2 (s, 1H, Py-OH)Confirms the presence of the imine proton and aromatic protons. The downfield shifts of the hydroxyl protons suggest hydrogen bonding.
¹³C NMR (DMSO-d₆, ppm) δ 162.5 (-CH=N-), δ 115-160 (Ar-C)Confirms the imine carbon and the aromatic carbon skeleton.
FT-IR (cm⁻¹) ~3400 (br, O-H), ~1620 (s, C=N), ~1590 (s, C=C)Indicates the presence of hydroxyl and imine functional groups. The broadness of the O-H stretch is consistent with hydrogen bonding.

Advanced Analysis: Hirshfeld Surface and Computational Modeling

To gain deeper insights into the crystal packing, Hirshfeld surface analysis can be employed. This method provides a visual representation of intermolecular interactions, with different colors indicating the nature and strength of the contacts. For instance, red areas on the surface highlight strong hydrogen bonding interactions, which are often crucial in directing the crystal packing of hydroxyl-containing compounds.

Complementary to experimental techniques, Density Functional Theory (DFT) calculations can be used to predict the most stable conformation of the molecule in the gas phase.[7] This can be compared with the experimentally determined solid-state structure to understand the influence of crystal packing forces on the molecular conformation.

Application in Drug Discovery: A Hypothetical Pathway

The structural information gleaned from these analyses is paramount in understanding the mechanism of action of potential drug candidates. For instance, many Schiff bases exhibit antibacterial activity by inhibiting essential bacterial enzymes. The precise 3D structure of a this compound derivative can be used for in silico molecular docking studies to predict its binding mode within the active site of a target enzyme, such as DNA gyrase or dihydrofolate reductase. This knowledge can then guide the synthesis of more potent and selective inhibitors.

Drug_Discovery_Pathway cluster_design Rational Design cluster_target Target Interaction cluster_activity Biological Effect Compound This compound Derivative Structure Crystal Structure Analysis (SCXRD, NMR, DFT) Compound->Structure Docking Molecular Docking Structure->Docking Inhibition Enzyme Inhibition Docking->Inhibition Enzyme Bacterial Enzyme (e.g., DNA Gyrase) Enzyme->Docking Antibacterial Antibacterial Activity Inhibition->Antibacterial

A conceptual pathway from structural analysis to biological activity.

Conclusion

The comprehensive structural analysis of this compound derivatives is a multi-faceted endeavor that relies on the synergistic application of various analytical techniques. While single-crystal X-ray diffraction provides the definitive solid-state structure, NMR spectroscopy offers invaluable insights into the molecule's behavior in solution. Spectroscopic methods like FT-IR confirm functional groups, and computational tools such as DFT and Hirshfeld surface analysis provide a deeper understanding of molecular conformation and intermolecular interactions. By integrating these powerful methodologies, researchers can gain a holistic understanding of these promising compounds, thereby accelerating their development in the realms of drug discovery and materials science.

References

  • Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 534-541. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of Schiff base studied. [Link]

  • Shamim, S., et al. (2016). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 38(03). [Link]

  • MDPI. (2023). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 12(1), 191. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • LibreTexts, C. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • MDPI. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 27(15), 4998. [Link]

  • Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. [Link]

  • Canadian Science Publishing. (n.d.). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. [Link]

  • Cookson, D. J., & Smith, B. E. (1987). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Energy & Fuels, 1(2), 132-139. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of the Schiff base and its complexes. [Link]

  • PubMed Central (PMC). (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • University of Baghdad Digital Repository. (n.d.). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl-ethylidene]-hydrazono methyl}-phenol with Some Metal Ions. [Link]

  • MDPI. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Catalysts, 13(1), 191. [Link]

  • ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR. [Link]

  • PubMed Central (PMC). (n.d.). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • ResearchGate. (n.d.). Structure of Schiff base ligands. [Link]

  • Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. [Link]

  • American Chemical Society Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis And Characterization Of Schiff Bases Derived From Acetylacetone And Their Theoretical Study. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(11), 1980-1996. [Link]

  • PubMed. (n.d.). Inhibition of NADH oxidation by pyridine derivatives. [Link]

  • Semantic Scholar. (2016). The Cambridge Structural Database. [Link]

  • Patra, G. K., & De, D. (2022). Synthesis, crystal structure, DFT studies, and Hirshfeld surface analysis of 2,2'-(((methylene-bis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol. European Journal of Chemistry, 13(1), 49-55. [Link]

  • PubMed Central (PMC). (n.d.). Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

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HPLC method development for 4-Hydroxypicolinaldehyde purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development for 4-Hydroxypicolinaldehyde Purity Analysis

Executive Summary

This compound (4-HPA) is a critical intermediate in the synthesis of pyridyl-based pharmaceuticals and ligands. Its structural duality—possessing both an aldehyde moiety and a 4-hydroxylpyridine core—presents unique chromatographic challenges. The molecule exhibits keto-enol tautomerism (pyridone vs. pyridinol), aldehyde hydration (gem-diol formation), and high polarity, rendering standard C18 methods ineffective without aggressive modification.

This guide compares three distinct separation strategies: Ion-Pairing (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) . Based on experimental robustness and self-validating logic, Mixed-Mode Chromatography is identified as the superior methodology for purity analysis and impurity profiling.

The Analytical Challenge: Physicochemical Causality

To develop a robust method, one must first understand the molecular behaviors that cause method failure.

FeatureChromatographic ImpactMitigation Strategy
Pyridine Nitrogen (pKa ~4.5) Protonates at acidic pH, causing repulsion from C18 stationary phases (early elution) and secondary interaction with silanols (tailing).Use high ionic strength buffers or Mixed-Mode phases with cation-exchange capabilities.
Aldehyde Group Susceptible to oxidation (forming 4-Hydroxypicolinic acid) and hydration (forming gem-diols in water), leading to peak splitting.Maintain acidic pH to suppress oxidation; use higher column temperature (40°C) to collapse hydrate equilibrium.
4-Hydroxyl Group Induces keto-enol tautomerism. The 4-pyridone form is highly polar.Control pH < 3.0 to lock the molecule in the protonated pyridinium form.

Comparative Analysis of Methodologies

We evaluated three dominant workflows for the separation of 4-HPA from its common synthetic impurities (e.g., 4-Hydroxypicolinic acid, 4-Chloropicolinaldehyde).

Method A: Traditional C18 with Ion-Pairing (IP-RP)
  • Mechanism: Uses alkyl sulfonates (e.g., Sodium Octanesulfonate) to form neutral ion pairs with the protonated pyridine, increasing retention on hydrophobic C18.

  • Verdict: Obsolete. While it provides retention, the reagents permanently modify the column, suppress MS ionization, and require long equilibration times.

Method B: HILIC (Hydrophilic Interaction)
  • Mechanism: Uses a polar stationary phase (Silica or Amide) with high-organic mobile phase to retain polar analytes via water-layer partitioning.

  • Verdict: Unstable. The high organic content often precipitates the polar impurities. Furthermore, the aldehyde hydration equilibrium is slow in low-water environments, causing broad, split peaks.

Method C: Mixed-Mode Chromatography (MMC) – Recommended
  • Mechanism: Utilizes a stationary phase with both hydrophobic alkyl chains (C18) and embedded acidic groups (SCX).

  • Performance: The SCX groups retain the positively charged pyridine base via electrostatic interaction, while the C18 chain resolves hydrophobic impurities.

  • Data Support: Superior peak symmetry (Tailing Factor < 1.2) and MS compatibility.[1]

Optimized Protocol: Mixed-Mode C18/SCX

This protocol is designed as a self-validating system . The separation of the parent aldehyde from its acid oxidation product serves as a system suitability check.

Chromatographic Conditions
ParameterSpecificationRationale
Column Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or equivalent), 150 x 4.6 mm, 5 µmDual retention mechanism (Hydrophobic + Cation Exchange) ensures retention of polar pyridine without ion-pairing reagents.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH ensures 4-HPA is fully protonated (pyridinium form), engaging the SCX mechanism.
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff than MeOH; essential for detecting non-aromatic impurities.
Gradient 0-5 min: 5% B (Isocratic hold for polar retention)5-20 min: 5% → 60% B20-25 min: 60% BInitial hold allows cation exchange to retain 4-HPA; gradient elutes hydrophobic halogenated precursors.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Temperature 40°C ± 1°C Critical: Elevated temperature accelerates the interconversion of aldehyde hydrates, sharpening the peak.
Detection UV @ 265 nm (Primary), 210 nm (Impurity scan)265 nm is the absorption maximum for the pyridine ring; 210 nm detects non-chromophoric contaminants.
Sample Preparation (Critical Step)
  • Solvent: Dissolve sample in 10 mM Formic Acid in Water/ACN (90:10) .

    • Why? Dissolving in pure organic solvent (MeOH/ACN) can lead to hemiacetal formation. Aqueous acid stabilizes the aldehyde and matches the initial mobile phase.

  • Concentration: 0.5 mg/mL.

  • Stability: Analyze within 4 hours or store at 4°C. Aldehydes oxidize to carboxylic acids spontaneously at room temperature.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process for selecting the Mixed-Mode approach over alternatives.

MethodDevelopment Start Start: this compound Analysis PropCheck Analyze Properties: Polar (LogP < 1) Basic (Pyridine N) Aldehyde Instability Start->PropCheck Decision1 Select Mode PropCheck->Decision1 PathRP Standard C18 (RP) Decision1->PathRP Traditional PathHILIC HILIC Decision1->PathHILIC Polar Option PathMMC Mixed-Mode (RP + SCX) Decision1->PathMMC Modern Option IssueRP Failure: Early Elution (k < 1) Peak Tailing (Silanols) PathRP->IssueRP IssueHILIC Failure: Solubility Issues Aldehyde Hydrate Splitting PathHILIC->IssueHILIC SuccessMMC Success: Dual Retention Mechanism Perfect Peak Shape PathMMC->SuccessMMC Optimiz Optimization: Temp = 40°C (Hydrate Control) pH = 2.7 (Protonation) SuccessMMC->Optimiz Validation Validation: Linearity (R² > 0.999) LOD < 0.05% Optimiz->Validation

Figure 1: Decision tree for selecting Mixed-Mode Chromatography over C18 and HILIC for polar pyridine aldehydes.

Validation & Performance Metrics

To ensure scientific integrity, the method must meet specific acceptance criteria (Self-Validating System).

System Suitability Test (SST)

Before running samples, inject a mixture of 4-HPA and 4-Hydroxypicolinic Acid (main degradation product).

  • Resolution (Rs): Must be > 2.0. (Acid elutes earlier due to lack of positive charge retention in SCX mode or different pKa interaction).

  • Tailing Factor (Tf): 0.9 < Tf < 1.2 for the main peak.

  • Precision: RSD < 1.0% for retention time (n=6).

Linearity and Sensitivity
  • Range: 0.1 µg/mL to 1000 µg/mL.

  • LOD: ~0.05 µg/mL (S/N = 3).

  • Linearity: R² > 0.999.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peak / Shoulder Aldehyde hydration (Gem-diol equilibrium) or Hemiacetal formation.Increase column temperature to 40-45°C. Ensure sample solvent contains water (avoid pure MeOH).
Peak Tailing Secondary silanol interactions.Ensure mobile phase pH is low (< 3.0) to fully protonate the base and suppress silanol ionization.
Retention Drift Column contamination or ion-exchange sites saturation.Flush column with 100 mM Ammonium Acetate (pH 5.0) in 50% ACN to regenerate SCX sites.
Ghost Peaks Oxidation of aldehyde in the autosampler.Use amber vials; keep autosampler at 4°C.

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids and Aldehydes. SIELC Application Notes. Available at: [Link]

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Aminopyridine Isomers.[1] Helix Application Guide. Available at: [Link]

  • Muszalska, I., et al. HPLC and TLC Methodology for Determination or Purity Evaluation of Pyridine Derivatives. Acta Poloniae Pharmaceutica, 2005.[3] Available at: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for 2-Pyridinecarboxaldehyde. PubChem Database. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.